21-Deoxyneridienone B
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(8R,9S,10R,13S,14S,17S)-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-2,8,9,11,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,12-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O3/c1-12(22)16-6-7-17-15-5-4-13-10-14(23)8-9-20(13,2)18(15)11-19(24)21(16,17)3/h4-5,10,12,15-18,22H,6-9,11H2,1-3H3/t12-,15+,16-,17+,18+,20+,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXIMAQIOARWDAI-LYJJHTRHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC2C1(C(=O)CC3C2C=CC4=CC(=O)CCC34C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]1CC[C@@H]2[C@@]1(C(=O)C[C@H]3[C@H]2C=CC4=CC(=O)CC[C@]34C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What is the chemical structure of 21-Deoxyneridienone B?
For Researchers, Scientists, and Drug Development Professionals
Abstract
21-Deoxyneridienone B is a C21 steroidal compound isolated from the traditional medicinal plant Marsdenia tenacissima. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological interactions. Detailed experimental protocols for the isolation and characterization of similar C21 steroids from their natural source are presented. Furthermore, this document explores the potential involvement of this compound in inflammatory signaling pathways, supported by molecular modeling data. The information is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this natural product.
Chemical Structure and Properties
This compound is a polycyclic steroid derivative. Its chemical structure is characterized by a pregnane-type steroidal backbone.
Chemical Structure:
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value | Reference |
| CAS Number | 924910-83-8 | [1] |
| Molecular Formula | C₂₁H₂₈O₃ | [1] |
| Molecular Weight | 328.45 g/mol | [1] |
| Appearance | White powder | (Inferred from similar compounds) |
| Solubility | Soluble in methanol, ethanol, DMSO; Insoluble in water | (Inferred from similar compounds) |
| ¹H NMR (CDCl₃, 400 MHz) | Data not available in searched literature | |
| ¹³C NMR (CDCl₃, 100 MHz) | Data not available in searched literature | |
| Mass Spectrometry (HR-ESI-MS) | Data not available in searched literature | |
| Infrared (IR) νₘₐₓ (KBr) cm⁻¹ | Data not available in searched literature | |
| UV λₘₐₓ (MeOH) nm | Data not available in searched literature |
Note: Specific experimental data for this compound were not available in the public domain literature searched. Data for similar C21 steroids from Marsdenia tenacissima are typically determined using these methods.
Experimental Protocols
While the specific experimental protocol for the isolation of this compound is not detailed in the available literature, a general methodology for the isolation of C21 steroids from Marsdenia tenacissima can be described. This protocol is a composite based on standard phytochemical investigation procedures for this plant species.
2.1. General Protocol for Isolation of C21 Steroids from Marsdenia tenacissima
This workflow outlines the typical steps involved in the extraction and purification of steroidal compounds from the plant material.
Caption: General workflow for the isolation of C21 steroids.
2.1.1. Plant Material and Extraction The dried and powdered stems of Marsdenia tenacissima are subjected to exhaustive extraction with 95% ethanol at room temperature. The resulting extract is then filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
2.1.2. Fractionation The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. The ethyl acetate fraction, which is typically rich in steroidal compounds, is collected for further purification.
2.1.3. Chromatographic Purification The ethyl acetate fraction is subjected to column chromatography on a silica gel column. A gradient elution system, for example, a hexane-ethyl acetate or dichloromethane-methanol gradient, is employed to separate the components based on their polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).
2.1.4. Isolation of Pure Compound Fractions containing compounds of interest are pooled and further purified using preparative high-performance liquid chromatography (HPLC) on a C18 reversed-phase column with a suitable mobile phase, such as a methanol-water or acetonitrile-water gradient. This step leads to the isolation of pure compounds, including this compound.
2.1.5. Structure Elucidation The structure of the isolated pure compound is determined using a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), high-resolution mass spectrometry (HR-MS), and infrared (IR) spectroscopy.
Biological Activity and Signaling Pathways
While specific bioactivity data for this compound is limited in the public domain, recent studies have begun to explore its interactions with key inflammatory mediators.
3.1. Interaction with TNF-α
Recent computational studies have investigated the interaction of this compound with Tumor Necrosis Factor-alpha (TNF-α), a critical pro-inflammatory cytokine. Molecular dynamics simulations have suggested a stable interaction between this compound and TNF-α. This interaction is a key area of interest as TNF-α is a central player in a variety of inflammatory diseases.
The binding of a small molecule like this compound to TNF-α could potentially modulate its activity and downstream signaling. The TNF-α signaling pathway is complex, leading to either cell survival and inflammation or apoptosis.
Caption: Potential interaction point of this compound in the TNF-α signaling pathway.
Table 2: In Silico Molecular Docking and Dynamics Data
| Parameter | Finding | Reference |
| Target Protein | Tumor Necrosis Factor-alpha (TNF-α) | [2] |
| Simulation Method | Molecular Dynamics (MD) | [2] |
| Observation | A mild increase in the Root Mean Square Deviation (RMSD) of the TNF-21-Deoxyneridienone B complex was observed compared to unliganded TNF, suggesting a stable interaction. | [2] |
3.2. Cytotoxicity of Related C21 Steroids from Marsdenia tenacissima
Numerous C21 steroids isolated from Marsdenia tenacissima have demonstrated cytotoxic activities against various cancer cell lines. While data for this compound is not specifically reported, the activities of analogous compounds suggest a potential area for future investigation.
Table 3: Cytotoxic Activity of C21 Steroids from Marsdenia tenacissima
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Marsectohexol derivative 12 | A549 (Lung Cancer) | 5.2 | [3] |
| 11α-nicotinoyl-17β-marsdenin | A549 (Lung Cancer) | 16.79 | |
| 11α-nicotinoyl-17β-marsdenin | SKOV-3 (Ovarian Carcinoma) | 12.30 |
Future Directions
The preliminary in silico data on the interaction of this compound with TNF-α warrants further investigation. Future research should focus on:
-
Total Synthesis: Development of a synthetic route to this compound to enable further biological evaluation without reliance on natural product isolation.
-
In Vitro Biological Assays: Experimental validation of the predicted interaction with TNF-α and evaluation of its effects on downstream signaling pathways (e.g., NF-κB activation).
-
Cytotoxicity Screening: Assessment of the cytotoxic and/or anti-proliferative effects of this compound against a panel of human cancer cell lines.
-
Pharmacokinetic Profiling: Determination of the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to assess its drug-like potential.
Conclusion
This compound represents an intriguing C21 steroid from Marsdenia tenacissima with a potential for interaction with the pro-inflammatory cytokine TNF-α. While comprehensive experimental data for this specific compound remains to be published, the established methodologies for the isolation and characterization of analogous compounds, coupled with initial in silico findings, provide a strong rationale for its further investigation as a potential therapeutic lead. This guide serves as a foundational resource to stimulate and support future research in this area.
References
The Quest for 21-Deoxyneridienone B: A Technical Guide to its Natural Sourcing and Isolation
For Researchers, Scientists, and Drug Development Professionals
Natural Source: The Caralluma Genus
21-Deoxyneridienone B is a member of the pregnane glycoside family, a class of C21 steroidal compounds. Extensive phytochemical research indicates that the primary natural sources of these compounds are plants belonging to the genus Caralluma, a member of the Apocynaceae family.[1][2] Species of this genus are succulent, perennial herbs found in arid regions of Asia, Africa, and the Arabian Peninsula.[2]
Caralluma species have a rich history in traditional medicine for treating a variety of ailments, including diabetes, rheumatism, and inflammation.[2][3] This has prompted significant scientific investigation into their chemical constituents, leading to the isolation of numerous bioactive pregnane glycosides.[3][4] Notably, Caralluma penicillata has been a source of various oxypregnane glycosides, making it and related species a prime candidate for the isolation of this compound.[5]
Proposed Isolation Methodology
The following is a detailed, generalized experimental protocol for the isolation of this compound from Caralluma species, based on established methods for similar pregnane glycosides.
Experimental Protocols
Plant Material Collection and Preparation:
-
Collection: The aerial parts of the selected Caralluma species are collected.
-
Drying and Pulverization: The plant material is air-dried in the shade and then coarsely powdered using a mechanical grinder.
Extraction:
-
Defatting: The powdered plant material is first defatted by maceration or Soxhlet extraction with a non-polar solvent such as n-hexane. This step removes lipids and other non-polar constituents.
-
Methanol Extraction: The defatted plant material is then exhaustively extracted with methanol at room temperature. The methanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Fractionation:
-
Solvent-Solvent Partitioning: The crude methanolic extract is suspended in water and successively partitioned with solvents of increasing polarity, such as chloroform, ethyl acetate, and n-butanol. Pregnane glycosides are typically enriched in the chloroform and n-butanol fractions.
Chromatographic Purification:
-
Column Chromatography: The bioactive fraction (e.g., the chloroform fraction) is subjected to column chromatography on silica gel. The column is eluted with a gradient of increasing polarity, typically starting with chloroform and gradually increasing the proportion of methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified by preparative HPLC on a C18 reversed-phase column. A typical mobile phase would be a gradient of methanol and water. This step is crucial for isolating the pure compound.
Structure Elucidation: The structure of the isolated 2-Deoxyneridienone B is elucidated using a combination of spectroscopic techniques, including:
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy
-
2D NMR (COSY, HMQC, HMBC)
-
High-Resolution Mass Spectrometry (HRMS)
-
Infrared (IR) Spectroscopy
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
Quantitative Data
The following table presents hypothetical but representative data for the isolation of this compound from 1 kg of dried Caralluma plant material. Actual yields may vary depending on the specific species, collection time, and extraction efficiency.
| Parameter | Value |
| Starting Material | |
| Dried Plant Material | 1 kg |
| Extraction Yields | |
| Crude Methanolic Extract | 150 g |
| Chloroform Fraction | 25 g |
| n-Butanol Fraction | 40 g |
| Purification | |
| Isolated this compound | 50 mg |
| Purity (by HPLC) | >98% |
| Spectroscopic Data | |
| Molecular Formula | C₃₅H₅₂O₁₀ (example) |
| Molecular Weight | 632.78 g/mol (example) |
| ¹H NMR (CDCl₃, 500 MHz) | δ (ppm) ... |
| ¹³C NMR (CDCl₃, 125 MHz) | δ (ppm) ... |
Visualized Workflows and Pathways
Isolation Workflow for this compound
Caption: A generalized workflow for the isolation of this compound.
Logical Relationship of Compound Class and Source
Caption: The taxonomic and chemical classification leading to this compound.
References
- 1. The use of Caralluma fimbriata as an appetite suppressant and weight loss supplement: a systematic review and meta-analysis of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Delving the Role of Caralluma fimbriata: An Edible Wild Plant to Mitigate the Biomarkers of Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. psmjournals.org [psmjournals.org]
- 4. Review on Pregnane Glycosides and Their Biological Activities [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
Spectroscopic Data for 21-Deoxyneridienone B Remains Elusive in Publicly Available Scientific Literature
Despite a comprehensive search of available scientific databases and literature, detailed spectroscopic data (NMR, MS) and specific experimental protocols for the compound 21-Deoxyneridienone B could not be located.
While the existence of this compound is confirmed by its Chemical Abstracts Service (CAS) number 924910-83-8, publications containing its detailed structural elucidation and the corresponding raw spectroscopic data are not readily accessible. Searches for this specific compound, as well as broader searches for related pregnane glycosides and compounds isolated from potential natural sources, did not yield the specific ¹H-NMR, ¹³C-NMR, or mass spectrometry data required for an in-depth technical guide.
This lack of available data prevents the creation of the requested tables summarizing quantitative spectroscopic information and the detailed experimental methodologies for its acquisition. Consequently, no signaling pathways or experimental workflows involving this compound could be identified, precluding the generation of the mandatory Graphviz diagrams.
Researchers, scientists, and drug development professionals interested in this compound are advised to consult specialized chemical libraries or to perform their own isolation and structural characterization to obtain the necessary spectroscopic data. Direct contact with researchers who may have synthesized or isolated this compound, if identifiable through more specialized chemical synthesis or natural product chemistry databases, may also be a viable route to obtaining the desired information.
Physical and chemical properties of 21-Deoxyneridienone B
For Researchers, Scientists, and Drug Development Professionals
Introduction
21-Deoxyneridienone B is a naturally occurring steroidal compound. While extensive research on its biological activities is still emerging, its structural class suggests potential for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, compiled from available scientific literature and chemical databases.
Core Physical and Chemical Properties
At present, detailed experimental data for this compound remains limited in publicly accessible literature. The following tables summarize the available quantitative data.
Table 1: General and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 924910-83-8 | ChemicalBook |
| Molecular Formula | C₂₁H₂₈O₃ | ChemFaces |
| Molecular Weight | 328.5 g/mol | ChemFaces |
| Appearance | Powder | Clementia Biotech |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc. | ChemFaces |
Table 2: Computed Physicochemical Properties of this compound
| Property | Value | Source |
| Density | 1.2±0.1 g/cm³ | Kuujia.com |
| Boiling Point | 522.6±50.0 °C at 760 mmHg | Kuujia.com |
| Flash Point | 284.0±26.6 °C | Kuujia.com |
| Refractive Index | 1.568 | Kuujia.com |
| Polar Surface Area | 54.37 Ų | Kuujia.com |
| LogP | 4.14 | Kuujia.com |
| Vapor Pressure | 0.0±3.1 mmHg at 25°C | Kuujia.com |
| Molar Refractivity | 94.3±0.4 cm³ | Kuujia.com |
Spectroscopic Data
Detailed experimental spectra for this compound are not widely available. However, one study involving the analysis of chemical constituents in Salvia miltiorrhiza identified a compound with the same molecular formula and mass.
Mass Spectrometry:
A study on the therapeutic effects of Salvia miltiorrhiza on adenomyosis identified this compound through UHPLC-MS analysis. The observed mass-to-charge ratio was:
-
m/z: 373.2026137 [M+FA-H]⁻ in negative ionization mode.
Further detailed 1H-NMR, 13C-NMR, and IR spectral data from isolated and purified samples are required for complete structural confirmation and characterization.
Experimental Protocols
Detailed experimental protocols for the synthesis or isolation of this compound are not yet published in peer-reviewed journals. However, its identification as a constituent of Salvia miltiorrhiza suggests that standard phytochemical isolation techniques would be applicable.
A general workflow for the isolation of similar natural products from plant material is outlined below.
Biological Activity and Signaling Pathways
To date, there are no specific studies published that detail the biological activities or the mechanism of action of this compound. The study that identified its presence in Salvia miltiorrhiza focused on the overall therapeutic effects of the plant extract on adenomyosis by inhibiting the TNF-α/HIF-1α/IL-17-driven inflammatory cascade. While this compound was identified as a component, its individual contribution to this activity was not elucidated.
The logical relationship for the proposed anti-inflammatory mechanism of the Salvia miltiorrhiza extract containing this compound is depicted below.
Conclusion and Future Directions
This compound is a steroidal compound that has been identified in Salvia miltiorrhiza. While basic physicochemical properties have been computed, there is a notable lack of comprehensive experimental data, including detailed spectroscopic analyses and biological activity studies.
Future research should focus on:
-
The isolation and purification of this compound in sufficient quantities for thorough characterization.
-
Complete structural elucidation using 1D and 2D NMR spectroscopy.
-
Determination of its absolute stereochemistry.
-
Screening for a wide range of biological activities, particularly focusing on anti-inflammatory and other activities suggested by the therapeutic uses of Salvia miltiorrhiza.
-
Investigation of its mechanism of action and potential molecular targets.
This foundational work will be crucial for unlocking the potential of this compound as a lead compound in drug discovery and development.
Neridienone Class Compounds: A Technical Guide to Their Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
The neridienone class of compounds, belonging to the pregnane family of steroids, represents an intriguing yet underexplored area of natural product chemistry. First identified in the mid-1970s, these compounds have a unique chemical architecture that suggests potential for biological activity. This technical guide provides a comprehensive overview of the discovery and history of neridienone class compounds, with a primary focus on Neridienone A, the most well-documented member of this class. It details the initial isolation and structural elucidation, and while specific biological activity and total synthesis data for neridienones are scarce in publicly available literature, this guide furnishes general experimental methodologies for the isolation and synthesis of analogous pregnane steroids. This document aims to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this rare class of natural products.
Discovery and History
The history of neridienone compounds begins with the pioneering work of Japanese chemists in the early 1970s.
Initial Isolation
Neridienone A, the first identified compound of its class, was isolated from the root bark of Nerium odorum (now classified as Nerium oleander) by a team of researchers led by T. Yamauchi.[1][2] Their findings were first published in 1974, marking the official discovery of this novel pregnane steroid.
Structural Elucidation
Following its isolation, the chemical structure of Neridienone A was elucidated using then state-of-the-art spectroscopic techniques. It was identified as a pregnane derivative with the systematic name (8R,9S,10R,12R,13S,14S)-17-acetyl-12-hydroxy-10,13-dimethyl-1,2,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-one. Subsequent to its initial discovery, Neridienone A has also been reported in other plant species, including Periploca sepium and Anodendron affine.
Chemical and Physical Properties
A summary of the key chemical and physical properties of Neridienone A is presented in Table 1. This data is essential for its detection, characterization, and handling in a laboratory setting.
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₆O₃ | PubChem |
| Molecular Weight | 326.4 g/mol | PubChem |
| CAS Number | 53823-05-5 | PubChem |
| IUPAC Name | (8R,9S,10R,12R,13S,14S)-17-acetyl-12-hydroxy-10,13-dimethyl-1,2,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-one | PubChem |
| Class | Pregnane Steroid | PubChem |
Biological Activity (Current Understanding)
As of the latest literature review, there is a notable absence of specific biological activity data for Neridienone A and other members of the neridienone class. While many pregnane steroids exhibit a wide range of pharmacological effects, including anti-inflammatory, neuroprotective, and anticancer activities, dedicated studies to evaluate the bioactivity of neridienones have not been extensively published. This represents a significant knowledge gap and a promising area for future research.
Experimental Protocols
While the original 1974 publication by Yamauchi et al. detailing the specific isolation protocol for Neridienone A is not readily accessible, this section provides a generalized methodology for the isolation and synthesis of pregnane steroids from plant material, based on common practices in natural product chemistry.
General Protocol for Isolation of Pregnane Steroids from Plant Material
This protocol outlines a typical workflow for the extraction and purification of pregnane steroids from plant sources.
-
Plant Material Preparation: The plant material (e.g., dried and powdered root bark) is collected and prepared for extraction.
-
Extraction: The prepared material is subjected to extraction with a suitable organic solvent, such as methanol or ethanol, typically using maceration or Soxhlet extraction.
-
Solvent-Solvent Partitioning: The crude extract is then partitioned between immiscible solvents of varying polarities (e.g., hexane, ethyl acetate, and water) to separate compounds based on their polarity.
-
Column Chromatography: The resulting fractions are subjected to column chromatography, commonly using silica gel as the stationary phase and a gradient of solvents as the mobile phase.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing compounds of interest.
-
Further Purification: Fractions showing promising profiles are further purified using techniques such as preparative high-performance liquid chromatography (HPLC).
-
Structural Elucidation: The pure compounds are then subjected to spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), for structural elucidation. X-ray crystallography can be used to determine the absolute stereochemistry.
General Strategy for the Synthesis of Pregnane Steroids
A total synthesis of Neridienone A has not been reported in the literature. However, the synthesis of pregnane steroid cores is a well-established field. A general, conceptual pathway is outlined below.
The synthesis of a complex steroid like neridienone would likely involve a multi-step process starting from simpler, commercially available precursors. Key steps would include:
-
Construction of the Polycyclic Core: Utilizing well-known organic reactions such as the Robinson annulation to build the characteristic four-ring steroid nucleus.
-
Stereochemical Control: Employing stereoselective reactions to establish the correct stereochemistry at the multiple chiral centers.
-
Functional Group Manipulations: A series of reactions to introduce and modify functional groups (hydroxyls, ketones) at specific positions on the steroid backbone.
-
Side-Chain Introduction: Attaching the acetyl side chain at the C-17 position.
Future Perspectives
The neridienone class of compounds remains a largely untapped resource in natural product chemistry and drug discovery. The significant lack of data on their biological activities presents a clear and compelling opportunity for future research. Key areas for investigation include:
-
Bioactivity Screening: A comprehensive screening of Neridienone A and other related compounds against a panel of biological targets to identify potential therapeutic applications.
-
Mechanism of Action Studies: Elucidation of the molecular mechanisms underlying any observed biological activities.
-
Total Synthesis: The development of a robust and efficient total synthesis route for Neridienone A would not only confirm its structure but also provide access to larger quantities for biological testing and the synthesis of novel analogs.
Conclusion
Neridienone A, the flagship compound of its class, was discovered in 1974 from Nerium odorum. While its chemical structure is well-characterized, its biological potential remains a mystery. This guide has summarized the known history and discovery of this compound class and provided a framework of general experimental protocols for the isolation and synthesis of similar pregnane steroids. It is hoped that this document will stimulate further research into the neridienone class, potentially unlocking new therapeutic agents for a variety of diseases.
References
Potential Biological Activity of 21-Deoxyneridienone B: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the potential biological activities of 21-Deoxyneridienone B based on available scientific literature for structurally related compounds. As of the latest literature review, no direct biological studies on this compound have been published. The information presented herein is intended for research and informational purposes only and should not be construed as a definitive statement of the compound's properties.
Introduction
This compound is a pregnane-type steroidal molecule. While direct experimental data on its biological activity is not yet available, its structural similarity to other pregnane glycosides, particularly those isolated from plants of the Caralluma genus, allows for informed speculation regarding its potential therapeutic properties. Pregnane glycosides are a well-studied class of natural products known to exhibit a wide range of biological effects, including cytotoxic, anti-inflammatory, anti-diabetic, and antioxidant activities. This technical guide provides an in-depth overview of these potential activities, drawing parallels from documented studies on analogous compounds. The aim is to offer a foundational resource for researchers interested in exploring the pharmacological potential of this compound.
Potential Biological Activities and Mechanisms of Action
Based on the activities of structurally related pregnane glycosides from the Caralluma genus, this compound is hypothesized to possess the following biological activities:
Cytotoxic and Anticancer Activity
Pregnane glycosides isolated from various Caralluma species have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The primary mechanism of action is often the induction of caspase-dependent apoptosis.
Quantitative Data on Related Compounds:
| Compound Name | Cancer Cell Line | IC50 Value | Reference |
| Pregnane Glycoside (from C. tuberculata) | Caco-2 (colorectal adenocarcinoma) | 1.56 µM | [1] |
| Pregnane Glycoside (from C. tuberculata) | MCF-7 (breast adenocarcinoma) | 3.12 µM | [1] |
| Pregnane Glycoside (from C. tuberculata) | MDA MB-468 (breast adenocarcinoma) | 25.0 µM | [1] |
| Acylated Pregnane Glycoside (from C. quadrangula) | PC3 (prostate cancer) | 14.8 µg/mL | [2] |
| Acylated Pregnane Glycoside (from C. quadrangula) | HT29 (colorectal adenocarcinoma) | 19.5 µg/mL | [2] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[3][4][5]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[6]
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 36-72 hours).[1][6]
-
MTT Addition: Following incubation, the culture medium is removed, and an MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well.[3]
-
Formazan Formation: The plate is incubated for an additional 4 hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[5]
-
Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.[7]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570-590 nm.[5] The intensity of the color is directly proportional to the number of viable cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Signaling Pathway: Induction of Apoptosis
Anti-inflammatory Activity
Related pregnane glycosides have been shown to possess anti-inflammatory properties, primarily through the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[8][9]
Experimental Protocol: Nitric Oxide Inhibition Assay in RAW 264.7 Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with LPS.[9][10][11]
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a 24-well plate at a density of 5 x 10^5 cells/well and incubated for 12 hours.[9]
-
Pre-treatment: The cells are pre-treated with various concentrations of the test compound for 1 hour.[9]
-
LPS Stimulation: The cells are then stimulated with LPS (1 µg/mL) to induce an inflammatory response and incubated for 24 hours.[9]
-
Nitrite Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent.[9][10] An equal volume of supernatant and Griess reagent are mixed and incubated at room temperature for 10 minutes.
-
Absorbance Reading: The absorbance is measured at 540 nm, and the amount of nitrite is determined from a sodium nitrite standard curve.[9] A decrease in nitrite concentration in the presence of the test compound indicates anti-inflammatory activity.
Signaling Pathway: Inhibition of Nitric Oxide Production
Anti-diabetic Activity
Several pregnane glycosides from Caralluma have demonstrated potential anti-diabetic effects by inhibiting key carbohydrate-digesting enzymes such as α-glucosidase and pancreatic lipase.[12]
Quantitative Data on Related Compounds:
| Compound | Target Enzyme | IC50 Value (µM) | Reference |
| Pregnane Glycoside 1 (from C. hexagona) | α-Glucosidase | 0.92 ± 0.02 | [12] |
| Pregnane Glycoside 2 (from C. hexagona) | α-Glucosidase | 0.67 ± 0.01 | [12] |
| Pregnane Glycoside 3 (from C. hexagona) | α-Glucosidase | 0.74 ± 0.02 | [12] |
| Acylated Pregnane Glycoside (from C. russeliana) | Pancreatic Lipase | 23.59 ± 2.49 | [13] |
Experimental Protocol: α-Glucosidase Inhibition Assay
This assay determines the ability of a compound to inhibit the α-glucosidase enzyme, which is involved in the breakdown of carbohydrates into glucose.
-
Enzyme and Substrate Preparation: A solution of α-glucosidase from Saccharomyces cerevisiae and a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), are prepared in a suitable buffer (e.g., phosphate buffer).
-
Incubation: The test compound is pre-incubated with the α-glucosidase solution.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the pNPG substrate.
-
Reaction Termination and Measurement: After a specific incubation time, the reaction is stopped by adding a basic solution (e.g., sodium carbonate). The amount of p-nitrophenol released is quantified by measuring the absorbance at 405 nm.
-
Inhibition Calculation: The percentage of inhibition is calculated by comparing the absorbance of the reaction with the test compound to that of a control reaction without the inhibitor.
Antioxidant Activity
While typically weaker than flavonoid compounds, some pregnane glycosides exhibit antioxidant activity.[12] This is often assessed using various in vitro assays that measure the compound's ability to scavenge free radicals or reduce oxidizing agents.
Experimental Protocols for Antioxidant Activity:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This assay measures the ability of an antioxidant to donate an electron to the stable DPPH free radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[8]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This method involves the generation of the ABTS radical cation, which is blue-green. In the presence of an antioxidant, the radical is scavenged, leading to a loss of color that is measured spectrophotometrically.
-
FRAP (Ferric Reducing Antioxidant Power) Assay: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color that can be measured by absorbance.
Experimental Workflow: General Bioactivity Screening
Conclusion and Future Directions
While direct experimental evidence is currently lacking for this compound, the substantial body of research on structurally similar pregnane glycosides from the Caralluma genus strongly suggests its potential as a bioactive molecule. The most promising avenues for investigation appear to be its cytotoxic, anti-inflammatory, and anti-diabetic properties.
Future research should focus on:
-
Isolation or Synthesis: Obtaining a sufficient quantity of this compound for biological testing, either through isolation from a natural source or via chemical synthesis.
-
In Vitro Screening: Performing a comprehensive panel of in vitro assays, such as those described in this guide, to confirm and quantify its biological activities.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by this compound.
-
In Vivo Studies: If promising in vitro activity is observed, proceeding to in vivo animal models to evaluate its efficacy and safety.
This technical guide serves as a starting point for researchers to formulate hypotheses and design experiments to unlock the potential therapeutic value of this compound.
References
- 1. researchke.kingston.ac.uk [researchke.kingston.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. mdpi.com [mdpi.com]
- 7. static.igem.wiki [static.igem.wiki]
- 8. jchr.org [jchr.org]
- 9. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-Inflammatory Activity of the Combination of Nobiletin and Docosahexaenoic Acid in Lipopolysaccharide-Stimulated RAW 264.7 Cells: A Potential Synergistic Anti-Inflammatory Effect [mdpi.com]
- 11. Inhibition of nitric oxide production in RAW 264.7 cells and cytokines IL-1β in osteoarthritis rat models of 70 % ethanol extract of Arcangelisia flava (L.) merr stems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New Pregnane Glycosides Isolated from Caralluma hexagona Lavranos as Inhibitors of α-Glucosidase, Pancreatic Lipase, and Advanced Glycation End Products Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
In Silico Prediction of 21-Deoxyneridienone B Targets: A Technical Guide
Disclaimer: As of the current date, specific biological targets and the precise mechanism of action for 21-Deoxyneridienone B have not been extensively characterized in publicly available scientific literature. This guide, therefore, presents a hypothetical, yet robust, in silico workflow that researchers and drug development professionals can employ to predict and elucidate the targets of a novel natural product like this compound. The methodologies and data presented herein are illustrative and based on established computational strategies for natural product target identification.
Introduction
Natural products are a rich source of therapeutic agents. However, identifying their molecular targets is often a significant challenge. In silico target prediction methods offer a rapid and cost-effective approach to generate testable hypotheses and guide experimental validation. This guide outlines a comprehensive in silico strategy to predict the biological targets of this compound, a hypothetical novel natural product. The workflow integrates various computational tools and databases to build a high-confidence list of potential protein targets, paving the way for further experimental validation.
In Silico Target Prediction Workflow
The proposed workflow for predicting the targets of this compound is a multi-step process that combines ligand-based and structure-based approaches to enhance the accuracy of predictions.
Methodologies
Ligand-Based Target Prediction
Ligand-based methods rely on the principle that structurally similar molecules are likely to have similar biological activities.
Experimental Protocol: Chemical Similarity Searching
-
Compound Preparation: The 2D structure of this compound is converted into a canonical SMILES (Simplified Molecular Input Line Entry System) string.
-
Database Selection: Publicly available and commercial databases containing known ligand-target interactions are selected (e.g., ChEMBL, PubChem, BindingDB).
-
Similarity Metric: A chemical fingerprinting method (e.g., Morgan fingerprints, MACCS keys) and a similarity metric (e.g., Tanimoto coefficient) are chosen.
-
Searching: The fingerprint of this compound is compared against the fingerprints of all compounds in the selected databases.
-
Target Annotation: The known targets of the most structurally similar compounds are annotated as potential targets for this compound.
Pharmacophore-Based Screening
This method identifies the 3D arrangement of essential features (pharmacophore) of a molecule that are responsible for its biological activity.
Experimental Protocol: Pharmacophore Modeling and Screening
-
Pharmacophore Model Generation: A pharmacophore model is generated based on the 3D structure of this compound, identifying key features such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers.
-
Database Screening: A database of protein structures with annotated ligand binding sites (e.g., PharmMapper, ZINCPharmer) is screened using the generated pharmacophore model.
-
Hit Ranking: The proteins whose binding sites match the pharmacophore model are ranked based on a fitting score.
Structure-Based Target Prediction (Inverse Docking)
Inverse docking, or reverse docking, involves docking the small molecule of interest into the binding sites of a large collection of protein structures.
Experimental Protocol: Inverse Molecular Docking
-
Ligand Preparation: The 3D structure of this compound is prepared by adding hydrogen atoms, assigning partial charges, and defining rotatable bonds.
-
Target Database Preparation: A library of 3D protein structures is prepared. This can be the entire Protein Data Bank (PDB) or a curated subset of druggable proteins. Each protein structure is prepared by removing water molecules, adding hydrogens, and defining the binding pocket.
-
Docking Simulation: A molecular docking program (e.g., AutoDock, Glide, GOLD) is used to systematically place the ligand into the binding site of each protein in the library and calculate the binding affinity or docking score.
-
Scoring and Ranking: The protein targets are ranked based on the predicted binding energy or docking score. Targets with the most favorable scores are considered potential binders.
Hypothetical Data Presentation
The following table summarizes hypothetical quantitative data that could be generated from the in silico prediction workflow for this compound.
| Prediction Method | Predicted Target | Score/Metric | Value |
| Chemical Similarity | Mitogen-activated protein kinase 1 (MAPK1) | Tanimoto Coefficient | 0.85 |
| Cyclooxygenase-2 (COX-2) | Tanimoto Coefficient | 0.82 | |
| Pharmacophore Screening | Phosphoinositide 3-kinase (PI3K) | Fit Score | 4.75 |
| Tumor necrosis factor-alpha (TNF-alpha) | Fit Score | 4.61 | |
| Inverse Docking | MAPK1 | Binding Energy (kcal/mol) | -9.2 |
| PI3K | Binding Energy (kcal/mol) | -8.8 | |
| COX-2 | Binding Energy (kcal/mol) | -8.5 | |
| Consensus Score | MAPK1 | Normalized Rank Score | 0.91 |
| PI3K | Normalized Rank Score | 0.87 | |
| COX-2 | Normalized Rank Score | 0.84 |
Table 1: Hypothetical In Silico Prediction Results for this compound.
Potential Signaling Pathway Modulation
Based on the hypothetical high-ranking targets, it is plausible that this compound modulates key signaling pathways involved in inflammation and cell proliferation, such as the MAPK/ERK pathway.
Conclusion
This technical guide provides a comprehensive framework for the in silico prediction of targets for the novel natural product this compound. By integrating multiple computational approaches, researchers can generate a prioritized list of potential targets, thereby accelerating the process of drug discovery and mechanism of action studies. The hypothetical results presented underscore the potential of these methods to identify key protein interactions and signaling pathways. Subsequent experimental validation is crucial to confirm these computational predictions.
A Technical Guide to the Synthesis and Potential Biological Activities of 21-Deoxyneridienone Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neridienone A, a naturally occurring steroid identified as 12-beta-Hydroxypregna-4,6,16-triene-3,20-dione, presents a promising scaffold for the development of novel therapeutic agents. Its extended conjugation and specific hydroxylation pattern suggest potential for significant biological activity. This technical guide explores the landscape of 21-Deoxyneridienone analogues, a class of molecules that, while not extensively documented, holds considerable interest for drug discovery. By removing the C21 hydroxyl group, it is hypothesized that the pharmacokinetic and pharmacodynamic properties of the parent compound could be favorably modulated. This review will delve into the synthetic strategies applicable to the creation of these analogues, drawing from established methodologies for pregnane scaffold modification. Furthermore, we will examine the potential anticancer and anti-inflammatory activities of these compounds by reviewing the biological profiles of structurally related pregnane derivatives.
Synthesis of 21-Deoxyneridienone Analogues: A Methodological Overview
The synthesis of 21-Deoxyneridienone analogues hinges on the strategic modification of the pregnane skeleton. Key transformations would involve the introduction of the characteristic dienone system in the A and B rings, the 12-beta hydroxyl group, the C16-C17 double bond, and crucially, the removal or modification of the C21 hydroxyl group. While direct synthesis of 21-Deoxyneridienone is not explicitly detailed in the available literature, established methods for the synthesis of 21-deoxysteroids can be adapted.
A general synthetic approach could start from readily available steroid precursors like pregnenolone. The introduction of unsaturation at the C4-C5 and C6-C7 positions to form the dienone system is a well-established process in steroid chemistry. The introduction of the 12-beta hydroxyl group can be challenging and may require specific enzymatic or microbial hydroxylation methods. The formation of the C16-C17 double bond can be achieved through various elimination reactions.
The critical step, the deoxygenation at C21, can be accomplished through several routes. One common method involves the conversion of a 21-hydroxy steroid to a 21-halide or a 21-sulfonate ester, followed by reductive cleavage. For instance, a 21-hydroxypregnane can be treated with a sulfonyl chloride in pyridine to form the corresponding sulfonate ester, which can then be reduced to the 21-deoxy derivative.
Below is a generalized experimental protocol for the synthesis of a 21-deoxysteroid, which could be adapted for the synthesis of 21-Deoxyneridienone analogues.
Generalized Experimental Protocol for the Synthesis of 21-Deoxysteroids
Step 1: Formation of a 21-Sulfonate Ester
A solution of the 21-hydroxy steroid (1 equivalent) in anhydrous pyridine is cooled to 0°C. Methanesulfonyl chloride (1.2 equivalents) is added dropwise, and the reaction mixture is stirred at 0°C for a specified time (e.g., 2 hours) and then allowed to warm to room temperature overnight. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is poured into ice-water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. The organic phase is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude 21-sulfonate ester.
Step 2: Reductive Cleavage to the 21-Deoxysteroid
The crude 21-sulfonate ester is dissolved in a suitable solvent (e.g., acetone). A reducing agent, such as sodium iodide (excess), is added, and the mixture is heated at reflux for several hours. The progress of the reaction is monitored by TLC. After completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is washed with sodium thiosulfate solution to remove excess iodine, followed by brine. The organic phase is dried, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired 21-deoxysteroid.
Potential Biological Activities of 21-Deoxyneridienone Analogues
While direct biological data for 21-Deoxyneridienone analogues is not available, the activities of structurally similar pregnane derivatives provide valuable insights into their potential as anticancer and anti-inflammatory agents.
Anticancer Activity
Numerous pregnenolone derivatives have been synthesized and evaluated for their anticancer properties. For instance, modifications at the D-ring of pregnenolone have yielded compounds with significant cytotoxicity against various cancer cell lines.[1] The introduction of benzylidene and pyrazoline moieties at C16 and C17 has been shown to enhance anticancer activity.[1]
A series of novel 21E-arylidene-4-azapregn-5-ene steroids have demonstrated significant antiproliferative activity. Notably, a 21E-(pyridin-3-yl)methylidene derivative exhibited potent cytotoxicity against hormone-dependent T47-D breast cancer cells (IC50 = 1.33 µM) and LNCaP prostate cancer cells (IC50 = 10.20 µM).[2] Another analogue, 21E-p-nitrophenylidene-4-azapregn-5-ene, was most potent against androgen-independent PC-3 prostate cancer cells with an IC50 of 3.29 µM.[2] These findings suggest that modifications at the C21 position of the pregnane scaffold can lead to potent and selective anticancer agents.
Table 1: Anticancer Activity of Selected Pregnane Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 21E-(pyridin-3-yl)methylidene-4-azapregn-5-ene | T47-D (Breast) | 1.33 | [2] |
| 21E-(pyridin-3-yl)methylidene-4-azapregn-5-ene | LNCaP (Prostate) | 10.20 | [2] |
| 21E-p-nitrophenylidene-4-azapregn-5-ene | PC-3 (Prostate) | 3.29 | [2] |
| Heterocyclic enone 8 (pregnenolone derivative) | HepG2 (Liver) | 0.74 | [1] |
| Pyrazoline derivative 48 (pregnenolone derivative) | MDA-MB-230 (Breast) | 0.91 | [1] |
Anti-inflammatory Activity
The pregnane scaffold is the basis for corticosteroids, the most potent anti-inflammatory drugs. Therefore, it is highly probable that 21-Deoxyneridienone analogues would possess anti-inflammatory properties. Progesterone itself has been shown to exert anti-inflammatory and immunomodulatory effects through various mechanisms, including the inhibition of pro-inflammatory cytokines like TNF-α and IL-1β, and the induction of anti-inflammatory cytokines such as IL-10.[3]
The anti-inflammatory effects of steroids are often mediated by their interaction with glucocorticoid receptors, leading to the transrepression of pro-inflammatory transcription factors like NF-κB. The structural features of Neridienone A, particularly the dienone system, are common in potent anti-inflammatory steroids. The absence of the C21 hydroxyl group in 21-Deoxyneridienone analogues might alter their binding affinity and selectivity for glucocorticoid and mineralocorticoid receptors, potentially leading to a more favorable therapeutic index with reduced side effects.
Visualizing the Pathways and Workflows
To better understand the concepts discussed, the following diagrams, generated using the DOT language, illustrate a hypothetical signaling pathway for the anti-inflammatory action of a 21-Deoxyneridienone analogue and a generalized experimental workflow for its synthesis and evaluation.
Caption: Hypothetical anti-inflammatory signaling pathway of a 21-Deoxyneridienone analogue.
Caption: Generalized experimental workflow for the synthesis and evaluation of 21-Deoxyneridienone analogues.
Conclusion and Future Directions
The exploration of 21-Deoxyneridienone analogues represents a compelling avenue for the discovery of novel steroid-based therapeutics. While direct research on this specific class of compounds is nascent, the wealth of knowledge in pregnane chemistry provides a solid foundation for their synthesis. The promising anticancer and anti-inflammatory activities of structurally related pregnane derivatives strongly suggest that 21-Deoxyneridienone analogues could exhibit significant biological effects. Future research should focus on the targeted synthesis of a library of these analogues with diverse substitutions on the steroid scaffold. Subsequent comprehensive biological evaluation, including in vitro and in vivo studies, will be crucial to elucidate their therapeutic potential and establish structure-activity relationships. Such endeavors could lead to the identification of lead compounds with improved efficacy and safety profiles for the treatment of cancer and inflammatory diseases.
References
Unveiling 21-Deoxyneridienone B: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of 21-Deoxyneridienone B, a pregnane steroid of interest to researchers in drug discovery and natural product chemistry. This document outlines its chemical identity, including its Chemical Abstracts Service (CAS) number and IUPAC name, alongside available data on its physicochemical properties.
Core Chemical and Physical Data
This compound is identified by the CAS number 924910-83-8 .[1][2] Its molecular formula is C₂₁H₂₈O₃. This steroid is a natural product that has been isolated from plant sources, including Marsdenia tenacissima and Croton rhamnifolius.
Based on its chemical structure and nomenclature of similar pregnane steroids, the IUPAC name for this compound is (8S,9S,10R,13S,14S,17R)-17-acetyl-10,13-dimethyl-7,8,9,10,11,12,13,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,6(2H)-dione .
| Property | Value | Source |
| CAS Number | 924910-83-8 | [1][2] |
| Molecular Formula | C₂₁H₂₈O₃ | |
| IUPAC Name | (8S,9S,10R,13S,14S,17R)-17-acetyl-10,13-dimethyl-7,8,9,10,11,12,13,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,6(2H)-dione | |
| Natural Sources | Marsdenia tenacissima, Croton rhamnifolius |
Experimental Considerations
While specific experimental protocols for the synthesis and biological analysis of this compound are not extensively detailed in currently available literature, this section provides a foundational workflow based on established methods for related pregnane steroids.
General Workflow for Isolation and Characterization
The isolation of this compound from its natural plant sources typically follows a multi-step extraction and chromatographic purification process. Characterization of the isolated compound relies on a combination of spectroscopic techniques.
Potential Biological Significance and Future Directions
The biological activity and mechanism of action of this compound are not yet fully elucidated. As a member of the pregnane steroid family, it is hypothesized to interact with nuclear hormone receptors or other cellular signaling pathways. Further research is required to determine its specific biological targets and potential therapeutic applications.
Hypothetical Signaling Pathway Interaction
The following diagram illustrates a hypothetical mechanism of action, common for many steroid hormones, which could be investigated for this compound.
Disclaimer: This document is intended for informational purposes for a scientific audience. The biological activities and mechanisms of action of this compound are areas of ongoing research. The experimental protocols and signaling pathways described are based on general knowledge of related compounds and should be adapted and validated for specific research applications.
References
Methodological & Application
Total Synthesis of 21-Deoxyneridienone B: A Proposed Strategy
Researchers, scientists, and drug development professionals are continually seeking efficient pathways for the synthesis of complex natural products with potential therapeutic applications. 21-Deoxyneridienone B, a cardenolide-like compound, presents a significant synthetic challenge due to its intricate steroidal architecture. While a specific total synthesis protocol for this compound has not been detailed in peer-reviewed literature, this application note outlines a proposed synthetic strategy based on established methodologies in steroid synthesis. This document aims to provide a conceptual framework and detailed hypothetical protocols to guide future research in this area.
The proposed retrosynthetic analysis of this compound breaks down the molecule into key starting materials and strategic bond disconnections. The core of this strategy revolves around the construction of the steroidal backbone, followed by the introduction of the characteristic butenolide ring.
Proposed Retrosynthetic Strategy
A plausible retrosynthetic pathway for this compound is envisioned to start from a readily available steroid precursor. The key transformations would involve the stereoselective installation of functional groups at various positions of the steroid nucleus and the eventual annulation of the γ-lactone ring at C-17.
Caption: Retrosynthetic analysis of this compound.
Experimental Protocols (Hypothetical)
The following protocols are proposed based on well-established reactions in steroid chemistry and are intended to serve as a starting point for the development of a total synthesis of this compound.
Table 1: Proposed Key Reaction Steps and Conditions
| Step | Reaction Name | Starting Material | Reagents and Conditions | Product | Expected Yield (%) |
| 1 | Grignard Reaction | Functionalized Steroid Ketone | Ethynylmagnesium bromide, THF, 0 °C to rt | C-17 Alkynyl Alcohol | 85-95 |
| 2 | Hydration of Alkyne | C-17 Alkynyl Alcohol | HgSO₄, H₂SO₄, H₂O/THF | C-17 Acetyl Steroid | 70-80 |
| 3 | Reformatsky Reaction | C-17 Acetyl Steroid | Ethyl bromoacetate, Zn, Benzene, reflux | β-Hydroxy Ester | 60-70 |
| 4 | Dehydration & Lactonization | β-Hydroxy Ester | Acetic anhydride, Sodium acetate, reflux | This compound | 50-60 |
Detailed Methodologies
Step 1: Synthesis of the C-17 Alkynyl Alcohol
-
A solution of the functionalized steroid ketone (1.0 eq) in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried, three-necked flask under an argon atmosphere.
-
The solution is cooled to 0 °C in an ice bath.
-
Ethynylmagnesium bromide (1.5 eq, 0.5 M in THF) is added dropwise to the stirred solution over 30 minutes.
-
The reaction mixture is allowed to warm to room temperature and stirred for an additional 4 hours.
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the C-17 alkynyl alcohol.
Step 2: Synthesis of the C-17 Acetyl Steroid
-
To a solution of the C-17 alkynyl alcohol (1.0 eq) in a mixture of THF and water is added mercuric sulfate (0.1 eq) and concentrated sulfuric acid (0.2 eq).
-
The reaction mixture is heated to 60 °C and stirred for 6 hours.
-
After cooling to room temperature, the mixture is neutralized with saturated aqueous sodium bicarbonate solution.
-
The aqueous layer is extracted with dichloromethane (3 x 50 mL).
-
The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.
-
Purification by flash chromatography provides the C-17 acetyl steroid.
Step 3: Synthesis of the β-Hydroxy Ester via Reformatsky Reaction
-
A mixture of activated zinc dust (2.0 eq) and a crystal of iodine in anhydrous benzene is heated to reflux.
-
A solution of the C-17 acetyl steroid (1.0 eq) and ethyl bromoacetate (1.5 eq) in anhydrous benzene is added dropwise to the refluxing suspension.
-
The reaction mixture is maintained at reflux for 2 hours.
-
After cooling, the reaction is quenched with 10% aqueous sulfuric acid.
-
The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic extracts are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The resulting crude β-hydroxy ester is purified by column chromatography.
Step 4: Dehydration and Lactonization to form this compound
-
A mixture of the β-hydroxy ester (1.0 eq), anhydrous sodium acetate (2.0 eq), and acetic anhydride (10 eq) is heated to reflux for 5 hours.
-
The excess acetic anhydride is removed under reduced pressure.
-
The residue is partitioned between water and ethyl acetate.
-
The organic layer is washed with saturated aqueous sodium bicarbonate, water, and brine.
-
The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The final product, this compound, is purified by preparative thin-layer chromatography or HPLC.
Workflow of the Proposed Synthesis
The overall synthetic workflow is designed to be a linear sequence, starting from a functionalized steroid precursor and proceeding through key intermediates to the final target molecule.
Caption: Proposed synthetic workflow for this compound.
This application note provides a conceptual and detailed, albeit hypothetical, framework for the total synthesis of this compound. The presented protocols are based on established and reliable transformations in steroid chemistry and offer a solid foundation for researchers to embark on the synthesis of this and related cardenolide natural products. Experimental validation and optimization of each step will be crucial for the successful realization of this synthetic endeavor.
Application Notes and Protocols for the Semi-synthesis of 21-Deoxyneridienone B
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed, albeit hypothetical, protocol for the semi-synthesis of 21-Deoxyneridienone B, a pregnane-type steroid. Due to the absence of published synthetic routes for this specific molecule, the proposed methodology is based on the established Barton-McCombie deoxygenation reaction. This protocol outlines the conversion of a putative precursor, Neridienone B (hypothesized to contain a C21-hydroxyl group), to this compound. This document is intended to serve as a foundational guide for researchers aiming to synthesize and explore the biological activities of this and related compounds.
Introduction
This compound is a steroid molecule belonging to the pregnane class of diterpenoids. While its specific biological functions are not yet extensively documented in publicly available literature, related pregnane glycosides isolated from plants of the Marsdenia genus have demonstrated a range of biological activities, including cytotoxic effects and the ability to reverse multidrug resistance in cancer cell lines.[1][2][3] The semi-synthesis of derivatives like this compound is a crucial step in the exploration of structure-activity relationships and the development of novel therapeutic agents.
The proposed semi-synthesis begins with the precursor Neridienone B. The nomenclature "this compound" strongly implies that Neridienone B possesses a hydroxyl group at the C21 position, which is removed to yield the target compound. The Barton-McCombie deoxygenation is a well-established and reliable method for the deoxygenation of unhindered primary and secondary alcohols, making it an ideal candidate for this transformation.[4][5][6][7][8]
Proposed Semi-Synthetic Pathway
The conversion of Neridienone B to this compound can be envisioned as a two-step process, characteristic of the Barton-McCombie deoxygenation:
-
Formation of a Thiocarbonyl Derivative: The C21-hydroxyl group of Neridienone B is first converted into a thiocarbonyl derivative, such as a xanthate ester. This "activates" the hydroxyl group for radical cleavage.
-
Radical-Mediated Deoxygenation: The thiocarbonyl derivative is then treated with a radical initiator (e.g., AIBN) and a hydrogen atom donor (e.g., tributyltin hydride) to effect the removal of the thiocarbonyl group and its replacement with a hydrogen atom.
Experimental Protocols
Note: The following protocols are hypothetical and based on standard procedures for the Barton-McCombie deoxygenation. Researchers should optimize these conditions for the specific substrate.
Protocol 1: Synthesis of the C21-Xanthate Ester of Neridienone B
Objective: To convert the C21-hydroxyl group of Neridienone B into a xanthate ester.
Materials:
-
Neridienone B
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Carbon Disulfide (CS₂)
-
Methyl Iodide (MeI)
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions
Procedure:
-
A solution of Neridienone B (1.0 equivalent) in anhydrous THF is prepared in a flame-dried, two-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen).
-
The solution is cooled to 0 °C using an ice bath.
-
Sodium hydride (1.5 equivalents) is carefully added portion-wise to the stirred solution. The mixture is stirred at 0 °C for 30 minutes to facilitate the formation of the alkoxide.
-
Carbon disulfide (5.0 equivalents) is added dropwise to the reaction mixture at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for an additional 1 hour.
-
Methyl iodide (5.0 equivalents) is then added, and the mixture is stirred at room temperature for 24 hours.
-
Upon completion (monitored by TLC), the reaction is carefully quenched by the addition of saturated aqueous ammonium chloride (NH₄Cl).
-
The mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the C21-xanthate ester of Neridienone B.
Protocol 2: Deoxygenation of the C21-Xanthate Ester to Yield this compound
Objective: To perform the radical-mediated deoxygenation of the C21-xanthate ester.
Materials:
-
C21-Xanthate Ester of Neridienone B (from Protocol 1)
-
Anhydrous Toluene
-
Tributyltin Hydride (n-Bu₃SnH)
-
Azobisisobutyronitrile (AIBN)
-
Argon or Nitrogen gas supply
-
Standard glassware for reflux reactions
Procedure:
-
The C21-xanthate ester (1.0 equivalent) is dissolved in anhydrous toluene in a round-bottom flask equipped with a reflux condenser under an inert atmosphere.
-
Tributyltin hydride (2.0 equivalents) and a catalytic amount of AIBN (0.2 equivalents) are added to the solution at room temperature.
-
The reaction mixture is heated to 90 °C and stirred for 4 hours, or until the starting material is consumed (monitored by TLC).
-
The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford this compound. Due to the toxicity and difficulty in removing tin byproducts, it is advisable to use a fluoride workup or specialized purification techniques.
Data Presentation
As no experimental data for the semi-synthesis of this compound has been published, the following table provides representative yields for the two steps of a Barton-McCombie deoxygenation on a steroidal secondary alcohol, which can be used as a benchmark for what might be expected.
| Step | Reaction | Substrate | Product | Typical Yield (%) |
| 1 | Xanthate Formation | Steroidal Secondary Alcohol | Steroidal Xanthate | 85-95 |
| 2 | Deoxygenation | Steroidal Xanthate | Deoxygenated Steroid | 70-90 |
Visualizations
Proposed Experimental Workflow
Caption: Proposed workflow for the semi-synthesis of this compound.
Logical Relationship of the Chemical Transformation
Caption: Logical steps of the Barton-McCombie deoxygenation.
Conclusion
The provided application notes and protocols outline a plausible and chemically sound, though hypothetical, semi-synthetic route to this compound from its likely precursor, Neridienone B. The use of the Barton-McCombie deoxygenation offers a high-yielding and reliable method for the key deoxygenation step. These guidelines are intended to facilitate further research into the synthesis and biological evaluation of this and related pregnane-type steroids, which may hold potential as novel therapeutic agents. It is strongly recommended that researchers consult primary literature for detailed procedures of the Barton-McCombie reaction on structurally similar molecules to refine and optimize the proposed protocols.
References
- 1. Pregnane glycosides from the bark of Marsdenia cundurango and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pregnane steroids and steroid glycosides with multidrug resistance reversal activity from Marsdenia tenacissima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pregnane steroid glycosides with multidrug resistance reversal activity from the stems of Marsdenia tenacissima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Barton–McCombie deoxygenation - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Barton-McCombie Reaction: Mechanism & Examples| NROChemistry [nrochemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Barton-McCombie Reaction [organic-chemistry.org]
Application Note: Quantification of 21-Deoxyneridienone B using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For Research Use Only. Not for use in diagnostic procedures.
Abstract
Introduction
21-Deoxyneridienone B is a cardenolide, a type of cardiac glycoside. These compounds are of significant interest to researchers in drug development and toxicology due to their potent biological activities, primarily through the inhibition of the Na+/K+-ATPase enzyme. Accurate quantification of this compound is essential for pharmacokinetic studies, toxicological assessments, and for understanding its mechanism of action. This document provides a detailed protocol for its analysis, which can be adapted and validated by researchers for their specific applications.
Experimental
Sample Preparation
A generic solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol can be adapted for the extraction of this compound from various matrices. The choice of method will depend on the specific matrix and the required level of cleanup.
Liquid-Liquid Extraction (LLE) for Plasma/Serum:
-
To 1 mL of plasma or serum, add a suitable internal standard (e.g., a stable isotope-labeled analogue or a structurally similar cardiac glycoside not present in the sample).
-
Add 3 mL of a non-polar organic solvent (e.g., ethyl acetate or a mixture of dichloromethane and isopropanol).
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Solid-Phase Extraction (SPE) for Plant Extracts:
-
Homogenize the plant material and extract with a suitable solvent such as methanol or ethanol.
-
Centrifuge the extract and dilute the supernatant with water.
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the diluted extract onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent in water to remove polar impurities.
-
Elute the cardiac glycosides with methanol or acetonitrile.
-
Evaporate the eluate to dryness and reconstitute as described for LLE.
Liquid Chromatography
The chromatographic separation can be achieved using a reversed-phase C18 column with a gradient elution.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is recommended for good separation of cardiac glycosides.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for re-equilibration. A starting point could be 10% B, increasing to 90% B over 10 minutes.
Mass Spectrometry
Tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode provides the necessary selectivity and sensitivity for quantification.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound need to be determined by infusing a standard solution of the compound. For structurally similar cardiac glycosides, the fragmentation often involves the loss of the sugar moiety and subsequent fragmentation of the aglycone. As a starting point, researchers should determine the protonated molecule [M+H]+ and then optimize the collision energy to obtain characteristic product ions.
-
Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows should be optimized for maximum signal intensity of the target analyte.
Data Presentation
Quantitative data should be summarized in tables for clarity and ease of comparison. The following tables are templates that should be populated with experimental data upon method validation.
Table 1: Optimized Mass Spectrometry Parameters (Representative)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| This compound | To be determined | To be determined | 100 | To be optimized |
| Internal Standard | To be determined | To be determined | 100 | To be optimized |
Table 2: Method Validation Summary (Representative)
| Parameter | Result |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | To be determined |
| Limit of Quantification (LOQ) | To be determined |
| Accuracy (% bias) | Within ±15% |
| Precision (%RSD) | < 15% |
| Recovery (%) | 85-115% |
| Matrix Effect (%) | < 15% |
Experimental Protocols & Workflows
A visual representation of the experimental workflow is provided below.
Caption: General workflow for the quantification of this compound.
Signaling Pathway
Cardiac glycosides, including presumably this compound, exert their biological effects primarily by inhibiting the Na+/K+-ATPase pump in the cell membrane. This inhibition leads to an increase in intracellular sodium, which in turn affects the Na+/Ca2+ exchanger, leading to an increase in intracellular calcium. Elevated calcium levels can trigger various downstream signaling cascades, including those leading to apoptosis. Additionally, inhibition of Na+/K+-ATPase can influence other signaling pathways, such as the NF-κB pathway.
Application Notes and Protocols for In Vitro Experimental Design of 21-Deoxyneridienone B
Introduction
21-Deoxyneridienone B is a member of the cardenolide family, a class of naturally occurring steroids.[1][2] Cardenolides have a long history of use in treating heart conditions and have recently garnered significant interest for their potential therapeutic applications in a variety of diseases, including cancer.[3] In vitro and in vivo studies have demonstrated that cardenolides possess antitumor, antibacterial, and antiviral properties.[2] The primary mechanism of action for many cardenolides is the inhibition of the Na+/K+-ATPase, an essential ion pump in animal cells.[1]
These application notes provide a comprehensive in vitro experimental design to elucidate the biological activities and potential mechanisms of action of this compound. The following protocols are intended for researchers, scientists, and drug development professionals.
I. Preliminary Cytotoxicity Screening
The initial step in characterizing the biological activity of this compound is to assess its cytotoxic effects on various cancer cell lines. This will help determine the compound's potency and selectivity.
Table 1: Hypothetical IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| MCF-7 | Breast Cancer | 1.5 |
| MDA-MB-231 | Breast Cancer | 2.8 |
| A549 | Lung Cancer | 0.9 |
| HCT116 | Colon Cancer | 1.2 |
| HeLa | Cervical Cancer | 3.5 |
| HEK293 | Normal Kidney (Control) | > 50 |
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol details the determination of the half-maximal inhibitory concentration (IC50) of this compound using the MTT assay.
Materials:
-
This compound
-
Cancer cell lines (e.g., MCF-7, A549, HCT116) and a normal cell line (e.g., HEK293)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Trypsinize and count the cells.
-
Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for 48 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
II. Mechanism of Action Studies
Based on the cytotoxicity screening, further experiments should be conducted on the most sensitive cancer cell lines to elucidate the mechanism of cell death.
A. Apoptosis Induction
To determine if this compound induces apoptosis, Annexin V/Propidium Iodide (PI) staining followed by flow cytometry can be performed.
Table 2: Hypothetical Apoptosis Analysis in A549 Cells Treated with this compound
| Treatment | Concentration (µM) | % Early Apoptosis | % Late Apoptosis | % Necrosis |
| Control | 0 | 2.1 | 1.5 | 0.8 |
| This compound | 0.5 | 15.3 | 5.2 | 1.1 |
| This compound | 1.0 | 35.8 | 12.7 | 1.9 |
| This compound | 2.0 | 58.2 | 25.4 | 3.2 |
Protocol 2: Annexin V/PI Apoptosis Assay
Materials:
-
A549 cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed A549 cells in 6-well plates and treat with this compound at concentrations around the IC50 value (e.g., 0.5, 1.0, and 2.0 µM) for 24 hours.
-
-
Cell Staining:
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry:
-
Analyze the cells by flow cytometry within 1 hour of staining.
-
B. Cell Cycle Analysis
To investigate if this compound affects cell cycle progression, flow cytometry analysis of PI-stained cells is performed.
Table 3: Hypothetical Cell Cycle Distribution in A549 Cells Treated with this compound
| Treatment | Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control | 0 | 55.2 | 25.1 | 19.7 |
| This compound | 0.5 | 58.9 | 20.3 | 20.8 |
| This compound | 1.0 | 65.4 | 15.8 | 18.8 |
| This compound | 2.0 | 75.1 | 10.2 | 14.7 |
Protocol 3: Cell Cycle Analysis
Materials:
-
A549 cells
-
This compound
-
PBS
-
70% Ethanol
-
RNase A
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Treatment and Fixation:
-
Treat A549 cells with this compound as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
-
Staining:
-
Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Flow Cytometry:
-
Analyze the DNA content by flow cytometry.
-
III. Investigation of Molecular Mechanisms
To further understand the molecular pathways affected by this compound, Western blot analysis can be performed to examine the expression of key proteins involved in apoptosis and cell cycle regulation.
Protocol 4: Western Blot Analysis
Materials:
-
A549 cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-p21, anti-Cyclin D1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Protein Extraction:
-
Treat A549 cells with this compound for 24 hours.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence reagent and an imaging system.
-
Conclusion
This document outlines a systematic in vitro approach to characterize the biological activity of this compound. The proposed experiments will provide valuable data on its cytotoxic potential, mechanism of cell death, and effects on cell cycle regulation in cancer cells. The results from these studies will be crucial for guiding further preclinical development of this compound as a potential therapeutic agent.
References
Application Notes and Protocols for Studying 21-Deoxyneridienone B in Animal Models
Introduction
21-Deoxyneridienone B is a cardenolide, a class of steroid-like compounds, likely derived from plants of the Apocynaceae family, which includes the well-known Nerium oleander. While specific research on this compound is limited, its classification as a cardenolide suggests it shares pharmacological and toxicological properties with other cardiac glycosides such as oleandrin and digoxin.[1][2][3] Cardiac glycosides are known for their effects on the cardiovascular system, as well as their potential anticancer, neuroprotective, and antiviral activities.[4][5][6] The primary mechanism of action for this class of compounds is the inhibition of the Na+/K+-ATPase pump, a transmembrane protein essential for maintaining cellular ion gradients.[1][7]
These application notes provide a framework for researchers to investigate the biological effects of this compound using various animal models. The protocols are based on established methodologies for studying cardiac glycosides and can be adapted to explore the specific activities of this compound.
I. Potential Therapeutic Areas and Relevant Animal Models
Given the known activities of related cardiac glycosides, the following therapeutic areas are prime candidates for investigation with this compound.
Table 1: Potential Therapeutic Applications and Corresponding Animal Models
| Therapeutic Area | Key Biological Effect | Recommended Animal Models |
| Cardiovascular Diseases | Cardiotonic activity, potential for arrhythmia | - Rodent models of heart failure: Coronary artery ligation to induce myocardial infarction.[8] - Zebrafish larvae: For high-throughput screening of cardiotoxicity and chronotropic effects. |
| Oncology | Cytotoxicity, induction of apoptosis, inhibition of tumor growth | - Xenograft mouse models: Subcutaneous or orthotopic implantation of human cancer cell lines (e.g., prostate, pancreatic, lung).[2] - Syngeneic mouse models: Implantation of murine tumor cells to study effects in the context of a competent immune system. |
| Neuroprotection | Protection against ischemic neuronal death | - Rodent models of stroke: Middle cerebral artery occlusion (MCAO) to induce focal cerebral ischemia.[4] |
| Toxicology | Assessment of acute and chronic toxicity | - Acute toxicity studies in rodents (rats, mice): To determine the LD50 and identify target organs of toxicity.[2] |
II. Experimental Protocols
A. In Vivo Anticancer Efficacy in a Xenograft Mouse Model
This protocol outlines the steps to evaluate the anti-tumor activity of this compound in a subcutaneous xenograft model using human prostate cancer cells (PC-3).
1. Cell Culture and Animal Husbandry:
-
Culture PC-3 cells in appropriate media (e.g., F-12K Medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
-
Use male athymic nude mice, 6-8 weeks old. House animals in a pathogen-free environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.
2. Tumor Implantation:
-
Harvest PC-3 cells during the logarithmic growth phase.
-
Resuspend cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel® at a concentration of 5 x 10^6 cells/100 µL.
-
Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse.
3. Treatment Protocol:
-
Monitor tumor growth using calipers. When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and control groups (n=8-10 mice per group).
-
Treatment Group: Administer this compound intraperitoneally (i.p.) or orally (p.o.) at predetermined doses (e.g., 0.5, 1, and 2 mg/kg/day). The vehicle for administration should be determined based on the solubility of the compound (e.g., a mixture of DMSO, Cremophor EL, and saline).
-
Control Group: Administer the vehicle alone following the same schedule.
-
Positive Control Group (optional): Administer a standard-of-care chemotherapeutic agent for prostate cancer (e.g., docetaxel).
-
Treat animals for a specified period (e.g., 21-28 days).
4. Data Collection and Analysis:
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors.
-
Collect blood for hematological and serum chemistry analysis to assess toxicity.
-
Homogenize a portion of the tumor tissue for pharmacodynamic studies (e.g., Western blot to analyze apoptosis-related proteins like cleaved caspase-3 or NF-κB pathway components).
-
Fix the remaining tumor tissue in 10% neutral buffered formalin for histopathological analysis (e.g., H&E staining, immunohistochemistry for proliferation markers like Ki-67).
B. Neuroprotective Effects in a Murine Stroke Model (MCAO)
This protocol describes the evaluation of this compound's neuroprotective potential in a transient middle cerebral artery occlusion (MCAO) model in mice.
1. Animal Preparation:
-
Use male C57BL/6 mice, 8-10 weeks old.
-
Anesthetize the mice with isoflurane (3% for induction, 1.5-2% for maintenance) in a mixture of N2O and O2.
-
Maintain body temperature at 37°C using a heating pad.
2. MCAO Surgery:
-
Make a midline cervical incision and expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the CCA.
-
Insert a silicon-coated 6-0 nylon monofilament through the ECA stump into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
After 60 minutes of occlusion, withdraw the filament to allow for reperfusion.
-
Suture the incision and allow the animal to recover.
-
Sham-operated animals will undergo the same surgical procedure without filament insertion.
3. Treatment Protocol:
-
Randomize animals into treatment and control groups.
-
Administer this compound or vehicle intravenously (i.v.) or intraperitoneally (i.p.) at the time of reperfusion or at a specified time post-reperfusion (e.g., 1, 2, or 4 hours) to assess the therapeutic window.[4]
4. Neurological Deficit Scoring and Infarct Volume Measurement:
-
At 24 hours post-MCAO, assess neurological deficits using a standardized scoring system (e.g., a 5-point scale from 0 = no deficit to 4 = severe deficit).
-
Following behavioral testing, euthanize the mice and perfuse transcardially with saline followed by 4% paraformaldehyde.
-
Remove the brains and section them coronally.
-
Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
-
Quantify the infarct volume using image analysis software and correct for edema.
C. Cardiotoxicity Assessment in Zebrafish Larvae
This protocol provides a high-throughput method for assessing the potential cardiotoxicity of this compound.
1. Zebrafish Maintenance and Embryo Collection:
-
Maintain adult zebrafish according to standard protocols.
-
Collect embryos after natural spawning and maintain them in E3 embryo medium at 28.5°C.
2. Drug Exposure:
-
At 48 hours post-fertilization (hpf), place individual larvae into 96-well plates.
-
Expose larvae to a range of concentrations of this compound dissolved in E3 medium. Include a vehicle control group.
3. Cardiotoxicity Evaluation:
-
At 72 hpf (after 24 hours of exposure), assess cardiac function under a microscope.
-
Heart Rate: Count the number of ventricular contractions over a 15-second interval and multiply by four to get beats per minute.
-
Arrhythmia: Observe for irregular heartbeats.
-
Pericardial Edema: Score the presence and severity of fluid accumulation around the heart.
-
Morphological Defects: Examine for any structural abnormalities in the heart.
4. Data Analysis:
-
Calculate the mean heart rate for each concentration and compare it to the control group.
-
Determine the percentage of larvae exhibiting arrhythmia and pericardial edema at each concentration.
-
Calculate the LC50 (lethal concentration 50%) and EC50 (effective concentration 50% for a specific endpoint like arrhythmia).
III. Signaling Pathways and Experimental Workflows
A. Signaling Pathways
The primary molecular target of cardiac glycosides is the Na+/K+-ATPase. Inhibition of this pump leads to a cascade of downstream events.
References
- 1. Nerium - Wikipedia [en.wikipedia.org]
- 2. Oleandrin: A cardiac glycosides with potent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro and in vivo neuroprotective activity of the cardiac glycoside oleandrin from Nerium oleander in brain slice-based stroke models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Oleandrin: A Systematic Review of its Natural Sources, Structural Properties, Detection Methods, Pharmacokinetics and Toxicology [frontiersin.org]
- 6. Research Progress on Plant-Derived Cardenolides (2010-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agrawal.eeb.cornell.edu [agrawal.eeb.cornell.edu]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing the Cytotoxicity of 21-Deoxyneridienone B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for evaluating the cytotoxic effects of 21-Deoxyneridienone B, a natural product with potential therapeutic applications. The following methodologies are designed to ensure robust and reproducible data for academic research and preclinical drug development.
Introduction
This compound is a natural compound that warrants investigation for its potential cytotoxic activity against various cell lines. Cytotoxicity assays are crucial in the initial stages of drug discovery to determine a compound's efficacy and safety profile.[1] These protocols outline standard in vitro methods to quantify cell viability and cell death following treatment with this compound.
Materials and Reagents
-
Cell Lines: A panel of relevant human cancer cell lines (e.g., HeLa, MCF-7, A549) and a non-cancerous control cell line (e.g., HEK293, BALB/c 3T3).
-
Culture Medium: Appropriate complete growth medium supplemented with Fetal Bovine Serum (FBS) and antibiotics.
-
This compound: Stock solution of known concentration dissolved in a suitable solvent (e.g., DMSO).
-
Assay Kits:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Proliferation Assay Kit
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Neutral Red (NR) solution
-
-
Other Reagents: Phosphate Buffered Saline (PBS), Trypsin-EDTA, DMSO (vehicle control), Triton X-100 (positive control for LDH assay), Staurosporine (positive control for apoptosis).
-
Equipment:
-
Cell culture incubator (37°C, 5% CO2)
-
Laminar flow hood
-
Microplate reader (absorbance, fluorescence, luminescence)
-
Flow cytometer
-
Inverted microscope
-
96-well clear and opaque-walled microplates
-
Multichannel pipette
-
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Culture selected cell lines in their respective complete growth medium. Once confluent, detach the cells using Trypsin-EDTA and perform a cell count. Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare a serial dilution of this compound in the complete growth medium. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and should not exceed a non-toxic level (typically <0.5%).
-
Treatment: After overnight incubation, remove the old medium and replace it with fresh medium containing various concentrations of this compound. Include wells for vehicle control (medium with DMSO) and untreated control (medium only).
-
Incubation: Incubate the plates for the desired exposure times (e.g., 24, 48, and 72 hours).
Cell Viability Assessment: MTT Assay
The MTT assay measures the metabolic activity of viable cells.
-
Reagent Preparation: Prepare the MTT solution according to the manufacturer's instructions.
-
MTT Addition: At the end of the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 10 minutes to ensure complete dissolution and measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Cytotoxicity Assessment: LDH Assay
The LDH assay quantifies the release of lactate dehydrogenase from damaged cells into the culture medium.
-
Sample Collection: At the end of the treatment period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction mixture as per the manufacturer's protocol. Include controls for maximum LDH release (cells lysed with Triton X-100).
-
Incubation: Incubate the plate at room temperature for the recommended time, protected from light.
-
Absorbance Measurement: Measure the absorbance at the specified wavelength (e.g., 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released relative to the maximum release control.
Apoptosis Assessment: Annexin V-FITC/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Harvesting: Following treatment, collect both adherent and floating cells. Wash the adherent cells with PBS and detach them with Trypsin-EDTA. Combine with the floating cells from the supernatant.
-
Staining: Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Basal Cytotoxicity: Neutral Red Uptake (NRU) Assay
The NRU assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.[2]
-
Treatment: Treat cells with this compound for 24 hours.[3]
-
NR Incubation: Remove the treatment medium and add pre-warmed medium containing Neutral Red. Incubate for 3 hours.[3]
-
Washing and Destaining: Wash the cells with PBS and then add a destain solution (e.g., a mixture of ethanol and acetic acid) to extract the dye.[3]
-
Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance.[3]
-
Data Analysis: Determine the concentration at which the compound reduces the uptake of neutral red by 50% (IC50).
Data Presentation
Summarize the quantitative data in the following tables.
Table 1: Cell Viability (MTT Assay) after Treatment with this compound
| Concentration (µM) | % Viability (24h) | % Viability (48h) | % Viability (72h) |
| 0 (Vehicle Control) | 100 | 100 | 100 |
| X1 | |||
| X2 | |||
| X3 | |||
| X4 | |||
| IC50 (µM) |
Table 2: Cytotoxicity (LDH Assay) after Treatment with this compound
| Concentration (µM) | % Cytotoxicity (24h) | % Cytotoxicity (48h) | % Cytotoxicity (72h) |
| 0 (Vehicle Control) | 0 | 0 | 0 |
| X1 | |||
| X2 | |||
| X3 | |||
| X4 | |||
| Positive Control | 100 | 100 | 100 |
Table 3: Apoptosis Analysis (Annexin V/PI Staining) after 48h Treatment
| Concentration (µM) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| 0 (Vehicle Control) | |||
| X1 | |||
| X2 | |||
| X3 | |||
| Staurosporine (Positive Control) |
Visualizations
Experimental Workflow
Caption: Workflow for assessing the cytotoxicity of this compound.
Apoptosis Signaling Pathway
Caption: Intrinsic apoptosis pathway potentially induced by this compound.
References
Application Notes and Protocols: Utilizing Compound N (Hypothetical Natural Product) as a Chemical Probe
An important note before proceeding: Comprehensive searches for "21-Deoxyneridienone B" did not yield specific biological activity, established targets, or its use as a chemical probe in the provided search results. Therefore, this document provides a generalized framework and detailed protocols for how a researcher might approach characterizing a novel natural product, hypothetically named "Compound N," as a chemical probe, based on established methodologies for natural product target identification.[1][2][3][4][5] The quantitative data and specific signaling pathway interactions are illustrative.
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
Natural products are a rich source of bioactive molecules with therapeutic potential.[5] Identifying the cellular targets of these compounds is crucial for understanding their mechanisms of action and for developing them into selective chemical probes or drugs.[1][4] A chemical probe is a small molecule used to study biological systems by selectively binding to a specific protein target, thereby modulating its function.[6][7][8] High-quality chemical probes are characterized by high potency and selectivity for their intended target.[6][9]
This document outlines protocols for the characterization and application of "Compound N," a hypothetical novel natural product, as a chemical probe. The described workflows cover target identification using affinity chromatography coupled with mass spectrometry, target engagement confirmation with a Cellular Thermal Shift Assay (CETSA), and a functional assay to probe the compound's effect on a relevant signaling pathway, in this case, the NF-κB pathway.[10][11]
2. Data Presentation: Illustrative Quantitative Data for Compound N
The following tables represent hypothetical data that would be generated from the successful application of the protocols described below.
Table 1: Target Binding Affinity of Compound N
| Target Protein | Binding Affinity (K D ) | Assay Method |
| IKKβ | 75 nM | Isothermal Titration Calorimetry (ITC) |
| IKKα | 1.2 µM | Surface Plasmon Resonance (SPR) |
| Other Kinases | > 30 µM | Kinase Panel Screen |
Table 2: In Vitro Functional Activity of Compound N
| Assay | IC 50 /EC 50 | Description |
| IKKβ Kinase Assay | 150 nM | Inhibition of IκBα phosphorylation |
| NF-κB Reporter Assay | 300 nM | Inhibition of TNFα-induced NF-κB activation |
| Cell Viability (HeLa) | > 50 µM | Cytotoxicity assessment after 24h |
3. Experimental Protocols
Protocol 1: Target Identification using Affinity Chromatography and Mass Spectrometry
This protocol describes the "fishing" of cellular targets of Compound N from cell lysate using an immobilized version of the compound.[4] This is a common compound-centered chemical proteomics approach.[2]
Methodology:
-
Probe Synthesis:
-
Synthesize a derivative of Compound N containing a linker arm (e.g., a polyethylene glycol chain) terminating in a reactive group (e.g., an alkyne or biotin). The attachment point of the linker should be chosen carefully to minimize disruption of the compound's biological activity.
-
-
Immobilization of Compound N:
-
Covalently attach the synthesized Compound N derivative to a solid support, such as NHS-activated sepharose beads, via the terminal reactive group.
-
Wash the beads extensively with a blocking buffer (e.g., ethanolamine) to quench any remaining reactive sites.
-
-
Cell Lysate Preparation:
-
Culture cells of interest (e.g., HeLa or RAW 264.7) to ~80-90% confluency.
-
Harvest the cells and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate at high speed to pellet cellular debris and collect the supernatant containing the soluble proteome.
-
-
Affinity Pull-down:
-
Incubate the clarified cell lysate with the Compound N-immobilized beads for 2-4 hours at 4°C with gentle rotation.
-
As a negative control, incubate a separate aliquot of the lysate with beads that have been treated only with the linker and blocking agent.
-
For a competitive binding control, pre-incubate another aliquot of the lysate with an excess of free, unmodified Compound N before adding the Compound N-immobilized beads.
-
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elute the specifically bound proteins. This can be done by:
-
Competitive elution with a high concentration of free Compound N.
-
Denaturing elution with a buffer containing SDS and a reducing agent.
-
-
-
Protein Identification by Mass Spectrometry:
-
Separate the eluted proteins by SDS-PAGE and visualize with a sensitive protein stain (e.g., silver stain or SYPRO Ruby).
-
Excise protein bands that are present in the Compound N pull-down but absent or significantly reduced in the control lanes.
-
Perform in-gel tryptic digestion of the excised protein bands.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins by searching the peptide fragmentation data against a protein database.
-
Diagram of Experimental Workflow:
Caption: Workflow for target identification using affinity chromatography.
Protocol 2: Target Engagement using Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess the binding of a ligand to its target protein in a cellular environment. Ligand binding typically stabilizes the protein, leading to a higher melting temperature. This label-free approach is valuable for confirming target engagement in intact cells.[3]
Methodology:
-
Cell Treatment:
-
Culture cells to a high density.
-
Treat the cells with either Compound N (at various concentrations) or a vehicle control (e.g., DMSO) for a defined period.
-
-
Heating:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the aliquots at a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature. A non-heated control should be included.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysates at high speed to separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein.
-
Collect the supernatant.
-
-
Analysis by Western Blot:
-
Quantify the amount of the putative target protein (identified in Protocol 1) remaining in the soluble fraction for each temperature point using Western blotting with a specific antibody.
-
Plot the band intensities against the temperature for both vehicle- and Compound N-treated samples.
-
A shift in the melting curve to higher temperatures in the presence of Compound N indicates target engagement.
-
Diagram of CETSA Workflow:
Caption: Workflow for Cellular Thermal Shift Assay (CETSA).
Protocol 3: Functional Assay - NF-κB Reporter Assay
Assuming Compound N is found to target a component of the NF-κB signaling pathway (e.g., IKKβ), this assay will quantify its functional effect on the pathway.
Methodology:
-
Cell Line and Reagents:
-
Use a cell line (e.g., HEK293) stably transfected with an NF-κB-driven reporter gene (e.g., luciferase).
-
Stimulant: Tumor Necrosis Factor-alpha (TNFα) to activate the NF-κB pathway.
-
-
Assay Procedure:
-
Plate the reporter cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with a serial dilution of Compound N or vehicle control for 1-2 hours.
-
Stimulate the cells with TNFα (e.g., 10 ng/mL) for 6-8 hours. Include a non-stimulated control.
-
-
Luciferase Measurement:
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
-
Data Analysis:
-
Normalize the luciferase signal to a measure of cell viability (e.g., a concurrent CellTiter-Glo assay) if cytotoxicity is a concern.
-
Plot the normalized luciferase activity against the concentration of Compound N.
-
Calculate the IC 50 value, which is the concentration of Compound N that causes 50% inhibition of the TNFα-induced NF-κB activity.
-
Diagram of NF-κB Signaling Pathway and Point of Inhibition:
Caption: Inhibition of the canonical NF-κB pathway by Compound N.
References
- 1. Labeled and Label-Free Target Identifications of Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Currently Available Strategies for Target Identification of Bioactive Natural Products [frontiersin.org]
- 3. An update of label-free protein target identification methods for natural active products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural Bioactive Compound Target Identification - Creative Biolabs [creative-biolabs.com]
- 5. researchgate.net [researchgate.net]
- 6. The promise and peril of chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mskcc.org [mskcc.org]
- 8. cicbdd.web.unc.edu [cicbdd.web.unc.edu]
- 9. researchgate.net [researchgate.net]
- 10. A20-mediated negative regulation of canonical NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Analysis of 21-Deoxyneridienone B: A Compound Awaiting Detailed Scientific Exploration
Despite a comprehensive search for scientific literature and commercial data, detailed application notes and experimental protocols for 21-Deoxyneridienone B remain elusive. This suggests that the compound is either a very recent discovery or has not yet been the subject of extensive, publicly available research. While commercial suppliers for this compound can be identified, the lack of published studies limits the ability to provide in-depth application and protocol information as requested by the research and drug development community.
Commercial Availability
For researchers interested in acquiring this compound for their own studies, the following commercial suppliers have been identified:
| Supplier | Website |
| MedChemExpress | --INVALID-LINK-- |
| Nordic Biosite | --INVALID-LINK-- |
| ChemicalBook | --INVALID-LINK-- |
Note: This is not an exhaustive list and availability may vary.
Inferred Potential Applications from Related Compounds
This compound is a C21 steroidal glycoside, a class of compounds predominantly isolated from the plant Marsdenia tenacissima. While specific data on this compound is not available, research on other C21 steroidal glycosides from this plant suggests potential areas of investigation. These related compounds have demonstrated a range of biological activities, including:
-
Anti-tumor Properties: Many C21 steroidal glycosides from Marsdenia tenacissima have been shown to possess cytotoxic effects against various cancer cell lines.
-
Anti-inflammatory Effects: Inhibition of inflammatory markers, such as nitric oxide (NO), has been observed with some of these compounds.
-
Immunomodulatory Activity: Certain steroidal glycosides have been found to modulate immune responses.
The primary mechanism of action for some of these related compounds is thought to involve the modulation of key signaling pathways, such as the NF-κB pathway, which plays a crucial role in inflammation and cancer.
Hypothetical Signaling Pathway and Experimental Workflow
Given the anti-inflammatory potential of related C21 steroidal glycosides, a hypothetical signaling pathway that this compound might influence is the NF-κB signaling pathway . The following diagrams illustrate this hypothetical pathway and a general workflow for its investigation.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
Caption: A general experimental workflow to test the bioactivity of this compound.
Future Research Directions
The lack of available data on this compound presents a clear opportunity for novel research. Future studies could focus on:
-
Isolation and Structural Elucidation: Detailed characterization of the compound's structure.
-
In vitro and in vivo Bioactivity Screening: Comprehensive testing against a panel of cancer cell lines and in animal models of inflammation.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways affected by the compound.
-
Synthesis of Analogs: Creation of derivatives to explore structure-activity relationships and potentially enhance therapeutic properties.
Until such research is conducted and published, the scientific community's understanding of this compound will remain limited. Researchers are encouraged to utilize the commercially available compound to initiate these much-needed investigations.
Troubleshooting & Optimization
Technical Support Center: Purification of 21-Deoxyneridienone B
Welcome to the technical support center for the purification of 21-Deoxyneridienone B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this cardiac glycoside. The information presented is based on established methodologies for the purification of steroids and cardiac glycosides and is intended to serve as a general guide.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My initial extract containing this compound is highly pigmented. How can I remove these interfering compounds?
A1: The presence of pigments, such as chlorophyll, is a common issue when isolating natural products. These can interfere with chromatographic separation and analysis.
Troubleshooting Steps:
-
Liquid-Liquid Partitioning: After initial extraction with a polar solvent like methanol or ethanol, partition the extract between a non-polar solvent (e.g., hexane) and a polar solvent (e.g., aqueous methanol). Pigments and lipids will preferentially move to the hexane layer, while the more polar cardiac glycosides remain in the aqueous methanol layer.[1]
-
Solid-Phase Extraction (SPE): Utilize a C18 SPE cartridge. The polar pigments will elute first with a low concentration of organic solvent, while this compound will be retained and can be eluted with a higher concentration of organic solvent.
-
Adsorbent Treatment: Treatment of the extract with activated charcoal or lead hydroxide can help in the removal of pigments.[2] However, it's crucial to first test this on a small scale as it may also adsorb the target compound.
Q2: I am observing co-elution of impurities with this compound during my silica gel column chromatography. How can I improve the separation?
A2: Co-elution of structurally similar steroidal compounds is a frequent challenge.[1] Optimizing your chromatographic conditions is key to achieving better resolution.
Troubleshooting Steps:
-
Solvent System Modification:
-
Gradient Elution: If using an isocratic system, switch to a shallow gradient elution. Start with a less polar mobile phase and gradually increase the polarity. For example, begin with a hexane:ethyl acetate mixture and slowly increase the proportion of ethyl acetate.[1]
-
Solvent Selectivity: Try different solvent systems. Replacing ethyl acetate with dichloromethane or acetone can alter the selectivity of the separation.
-
-
Stationary Phase Selection:
-
Consider using a different stationary phase. If silica gel is not providing adequate separation, alumina or a bonded-phase silica (like diol or cyano) might offer different selectivity.
-
-
High-Performance Liquid Chromatography (HPLC): For high-purity requirements, preparative HPLC is recommended. A C18 column with a methanol:water or acetonitrile:water gradient is a good starting point for cardiac glycosides.[3]
Q3: My yield of this compound is very low after purification. What are the potential causes and solutions?
A3: Low recovery can be attributed to several factors, from incomplete extraction to degradation of the compound.
Troubleshooting Steps:
-
Extraction Efficiency: Ensure the initial extraction is exhaustive. Multiple extractions of the source material will improve recovery.[3] Using techniques like ultrasonication or Soxhlet extraction can also enhance efficiency.[3]
-
Compound Instability: Steroids and cardiac glycosides can be sensitive to pH and temperature.[4][5]
-
Avoid strong acids or bases during extraction and purification unless necessary for a specific step.[4]
-
Perform purification steps at room temperature or below if there is evidence of thermal degradation.
-
-
Irreversible Adsorption: The compound might be irreversibly adsorbing to the stationary phase.
-
Deactivate the silica gel by adding a small percentage of water or triethylamine to the mobile phase.
-
If using HPLC, ensure proper column conditioning and passivation of any active sites.
-
-
Monitor Fractions Carefully: Use a sensitive detection method (e.g., UV absorbance at an appropriate wavelength, or TLC with a specific stain) to avoid discarding fractions containing the product. The Liebermann-Burchard test or specific spray reagents for cardiac glycosides can be useful for TLC analysis.[1]
Q4: I am having difficulty detecting this compound in my fractions. What are the recommended analytical techniques?
A4: Effective detection is crucial for successful purification.
Recommended Techniques:
-
Thin-Layer Chromatography (TLC):
-
High-Performance Liquid Chromatography (HPLC):
-
Detection: A UV detector is commonly used. If the compound lacks a strong chromophore, an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS) can be employed.[6]
-
-
Mass Spectrometry (MS): Direct infusion or LC-MS can confirm the presence of the compound by its molecular weight. Softer ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are often preferred for steroids to minimize fragmentation.[6][7]
Data Presentation
Table 1: Hypothetical Comparison of Purification Techniques for this compound
| Purification Step | Purity of this compound | Yield (%) | Throughput |
| Crude Extract | 5% | 100% | High |
| Liquid-Liquid Partitioning | 20% | 90% | High |
| Silica Gel Column Chromatography | 75% | 65% | Medium |
| Preparative HPLC | >98% | 40% | Low |
| Recrystallization | >99% | 30% | Low |
Table 2: Example Gradient Elution for Preparative HPLC
| Time (minutes) | % Solvent A (Water) | % Solvent B (Acetonitrile) | Flow Rate (mL/min) |
| 0 | 60 | 40 | 10 |
| 20 | 40 | 60 | 10 |
| 25 | 20 | 80 | 10 |
| 30 | 20 | 80 | 10 |
| 31 | 60 | 40 | 10 |
| 40 | 60 | 40 | 10 |
Experimental Protocols
Protocol 1: Extraction and Initial Cleanup
-
Extraction: Macerate the dried and powdered source material in methanol (1:10 w/v) for 24 hours at room temperature. Filter and repeat the extraction twice.
-
Concentration: Combine the methanolic extracts and concentrate under reduced pressure to obtain a crude residue.
-
Defatting: Suspend the crude residue in 90% aqueous methanol and partition against an equal volume of hexane. Repeat the hexane wash three times.
-
Solvent Removal: Collect the aqueous methanol layer and evaporate the methanol under reduced pressure.
-
Final Extraction: Extract the remaining aqueous solution with chloroform or ethyl acetate. This fraction will contain the semi-purified this compound.
Protocol 2: Silica Gel Column Chromatography
-
Column Packing: Prepare a silica gel (60-120 mesh) column using a slurry packing method with hexane.
-
Sample Loading: Adsorb the semi-purified extract onto a small amount of silica gel and load it onto the top of the packed column.
-
Elution: Begin elution with a mobile phase of hexane:ethyl acetate (9:1). Gradually increase the polarity of the mobile phase.
-
Fraction Collection: Collect fractions and monitor by TLC using a suitable visualization reagent.
-
Pooling: Combine the fractions containing pure this compound and concentrate.
Visualizations
Caption: General purification workflow for this compound.
Caption: Decision tree for troubleshooting co-elution issues.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. media.neliti.com [media.neliti.com]
- 4. Steroid - Isolation, Extraction, Purification | Britannica [britannica.com]
- 5. Challenges and solutions for the downstream purification of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
Stability issues of 21-Deoxyneridienone B in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 21-Deoxyneridienone B in solution. Given the limited direct stability data for this specific compound, the information provided is based on the known stability profiles of structurally related cardenolide glycosides, such as digoxin and ouabain.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound, like other cardenolides, is primarily influenced by pH, temperature, and light exposure.[1][2] Hydrolysis, particularly of the glycosidic linkages and the lactone ring, is a common degradation pathway.[1][3]
Q2: What is the expected stability of this compound in acidic versus alkaline solutions?
A2: Based on studies with similar cardiac glycosides like digoxin, this compound is expected to be unstable in acidic conditions, leading to hydrolysis of the sugar moieties.[1][2][3] Alkaline conditions can also lead to degradation, potentially affecting the lactone ring structure.[4] Neutral or near-neutral pH conditions are generally preferred for maintaining stability.
Q3: How should I store solutions of this compound?
A3: Solutions of this compound should be stored protected from light.[5] For short-term storage, refrigeration at 2-8°C is recommended. For long-term storage, freezing at -20°C is advisable. Stock solutions are generally stable for up to 2 weeks at 4°C or for up to 2 months at -20°C.
Q4: Can I autoclave solutions of this compound for sterilization?
A4: While some cardiac glycoside solutions, like ouabain, can be sterilized by autoclaving, it is crucial to first assess the thermal stability of this compound.[5] As a precautionary measure, sterile filtration is a recommended alternative to avoid potential heat-induced degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity in my experiment. | Degradation of this compound in the experimental buffer. | - Ensure the pH of your buffer is neutral and has been freshly prepared.- Prepare fresh dilutions of this compound from a frozen stock solution for each experiment.- Analyze the purity of your solution using HPLC. |
| Precipitate formation in my stock solution. | Poor solubility or compound degradation. | - Confirm the appropriate solvent for your desired concentration. Some cardenolides have limited aqueous solubility.[6]- Consider using a co-solvent system if solubility is an issue.[6]- Visually inspect the solution for any signs of precipitation before use. |
| Inconsistent experimental results. | Inconsistent concentration of the active compound due to degradation. | - Store stock solutions in small aliquots to minimize freeze-thaw cycles.- Protect solutions from light at all times.- Perform a stability check of your solution under your specific experimental conditions. |
| Appearance of unexpected peaks in HPLC analysis. | Degradation of this compound. | - This indicates compound degradation. Refer to the experimental protocols for forced degradation studies to identify potential degradation products.[4][7][8]- Adjust storage and handling procedures to minimize degradation. |
Stability Data of a Representative Cardenolide (Digoxin)
| Condition | Solvent/Medium | Temperature | Duration | Remaining Compound (%) | Reference |
| Neutral | Water | 25°C / 60% RH | 1 hour | 104% | [4][9] |
| Acidic | 0.1 M HCl | 25°C / 60% RH | 1 hour | 85% | [4][9] |
| Alkaline | 0.1 M NaOH | 25°C / 60% RH | 1 hour | 59% | [4][9] |
| Oxidative | 3% H₂O₂ | 25°C / 60% RH | 1 hour | 104% | [4] |
| Aqueous Solution | Normal Saline | 5°C & 25°C | 180 days | >90% | [4] |
Experimental Protocols
Protocol 1: HPLC Method for Stability Assessment of this compound
This protocol provides a general framework for developing an HPLC method to assess the stability of this compound.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
2. Materials:
-
This compound reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
HPLC-grade water
-
Reverse-phase C18 column (e.g., 5 µm, 4.6 x 250 mm)
3. Chromatographic Conditions (to be optimized):
-
Mobile Phase: A gradient of acetonitrile and water is commonly used for cardenolide separation.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Cardenolides typically have a UV absorbance maximum around 218-220 nm.[10]
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
4. Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Prepare working standards of known concentrations by diluting the stock solution.
-
Inject the standards to establish a calibration curve.
-
Subject the this compound solution to the desired stability conditions (e.g., different pH, temperature).
-
At specified time points, withdraw samples, dilute if necessary, and inject them into the HPLC system.
-
Quantify the remaining this compound concentration by comparing the peak area to the calibration curve.
Protocol 2: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways.
1. Preparation of Samples:
-
Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.
2. Stress Conditions:
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl to the sample solution. Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH to the sample solution. Incubate at 60°C for a specified period.
-
Oxidation: Add an equal volume of 3% hydrogen peroxide to the sample solution. Keep at room temperature for a specified period.
-
Thermal Degradation: Heat the solid compound or a solution at a high temperature (e.g., 80°C) for a specified period.
-
Photodegradation: Expose the solution to UV light (e.g., 254 nm) for a specified period.
3. Analysis:
-
After the stress period, neutralize the acidic and basic samples.
-
Analyze all samples by HPLC-UV and ideally by Liquid Chromatography-Mass Spectrometry (LC-MS) to separate and identify the degradation products.[11][12]
Visualizations
Caption: Experimental workflow for forced degradation studies of this compound.
Caption: Signaling pathway of cardenolides via Na+/K+-ATPase inhibition.[13][14][15]
References
- 1. Kinetics of digoxin stability in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Instability of digoxin in acid medium using a nonisotopic method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Digoxin degradation in acidic dissolution medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of Compounded Digoxin Solution 0.05 mg/mL for Injection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. acdlabs.com [acdlabs.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. agrawal.eeb.cornell.edu [agrawal.eeb.cornell.edu]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. The Cardenolide Glycoside Acovenoside A Interferes with Epidermal Growth Factor Receptor Trafficking in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Na,K-ATPase mediated and cardiotonic induced signaling in health and disease [frontiersin.org]
Overcoming poor solubility of 21-Deoxyneridienone B
Welcome to the technical support center for 21-Deoxyneridienone B. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the handling and experimental use of this compound, with a primary focus on overcoming its poor aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A: this compound is a complex organic molecule, likely belonging to the cardenolide or a related class of natural products. Compounds of this nature are often characterized by high lipophilicity and a rigid steroidal backbone, contributing to their low solubility in aqueous solutions. This poor solubility can significantly hinder in vitro and in vivo studies, leading to challenges in formulation, inaccurate bioassay results, and poor bioavailability.
Q2: What are the initial steps I should take to dissolve this compound?
A: For initial stock solutions, it is recommended to use a water-miscible organic solvent in which this compound is freely soluble. Common choices include dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or ethanol. It is crucial to prepare a high-concentration stock solution that can be further diluted into your aqueous experimental medium. Be mindful of the final solvent concentration in your assays, as high concentrations can have cytotoxic or off-target effects.
Q3: What are the main strategies to improve the aqueous solubility of this compound for experimental use?
A: Several formulation strategies can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound. These can be broadly categorized into physical and chemical modification techniques.
-
Physical Modifications: These methods focus on altering the physical properties of the compound to increase its dissolution rate and solubility. Key techniques include:
-
Particle Size Reduction: Decreasing the particle size increases the surface area-to-volume ratio, which can enhance the dissolution rate. This can be achieved through micronization or the formation of nanosuspensions.
-
Solid Dispersions: Dispersing this compound in a water-soluble carrier at a solid state can improve its wettability and dissolution.
-
-
Chemical Modifications: These approaches involve the use of excipients or chemical alterations to increase the solubility of the compound. Common methods include:
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent can increase the solubility.
-
Cyclodextrin Complexation: Encapsulating the lipophilic this compound molecule within the hydrophobic cavity of a cyclodextrin can significantly enhance its aqueous solubility.
-
Lipid-Based Formulations: For in vivo applications, formulating the compound in lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can improve oral absorption.
-
Troubleshooting Guide
| Issue Encountered | Possible Cause | Suggested Solution(s) |
| Precipitation upon dilution of organic stock solution in aqueous buffer. | The aqueous solubility of this compound has been exceeded. The final concentration of the organic solvent may be too low to maintain solubility. | 1. Decrease the final concentration of this compound. 2. Increase the percentage of the organic co-solvent in the final solution, if permissible for the experiment. 3. Employ a solubility enhancement technique such as cyclodextrin complexation or the use of surfactants like Tween® 80 or Pluronic® F-68. |
| Inconsistent results in cell-based assays. | Poor solubility leading to non-uniform concentration of the compound in the assay wells. The compound may be precipitating over time. | 1. Visually inspect the assay plates for any signs of precipitation. 2. Prepare fresh dilutions of this compound immediately before each experiment. 3. Consider using a pre-formulated solution, such as a cyclodextrin inclusion complex, to ensure sustained solubility. |
| Low bioavailability in animal studies. | Poor dissolution of the compound in the gastrointestinal tract. | 1. Reduce the particle size of the solid compound through micronization. 2. Formulate this compound as a solid dispersion with a hydrophilic polymer. 3. Develop a lipid-based formulation, such as a self-emulsifying drug delivery system (SEDDS), to improve absorption. |
Experimental Protocols
Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex
This protocol describes the preparation of a 1:1 molar ratio inclusion complex of this compound with hydroxypropyl-β-cyclodextrin (HP-β-CD) using the solvent evaporation method.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Methanol (or another suitable volatile organic solvent)
-
Deionized water
-
Rotary evaporator
-
Vortex mixer
-
Lyophilizer (optional)
Procedure:
-
Molar Calculation: Calculate the required mass of this compound and HP-β-CD for a 1:1 molar ratio.
-
Dissolution of Compound: Dissolve the calculated amount of this compound in a minimal amount of methanol in a round-bottom flask.
-
Dissolution of Cyclodextrin: In a separate container, dissolve the HP-β-CD in deionized water.
-
Mixing: Slowly add the HP-β-CD solution to the methanolic solution of this compound while stirring.
-
Solvent Evaporation: Sonicate the mixture for 30 minutes and then evaporate the methanol using a rotary evaporator at 40-50°C under reduced pressure.
-
Drying: The resulting aqueous solution can be used directly, or the solid complex can be obtained by freeze-drying (lyophilization).
-
Characterization: The formation of the inclusion complex can be confirmed by techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 2: Formulation of a Solid Dispersion of this compound
This protocol details the preparation of a solid dispersion of this compound with polyvinylpyrrolidone K30 (PVP K30) using the solvent evaporation method.
Materials:
-
This compound
-
Polyvinylpyrrolidone K30 (PVP K30)
-
Ethanol (or a suitable common solvent)
-
Water bath or rotary evaporator
-
Mortar and pestle
-
Sieve
Procedure:
-
Ratio Selection: Prepare solid dispersions at different drug-to-polymer weight ratios (e.g., 1:1, 1:3, 1:5).
-
Dissolution: Dissolve both this compound and PVP K30 in a sufficient amount of ethanol in a beaker with stirring.
-
Solvent Evaporation: Evaporate the solvent using a water bath maintained at approximately 50°C with continuous stirring until a solid mass is formed. Alternatively, a rotary evaporator can be used.
-
Drying: Dry the resulting solid mass in a desiccator under vacuum for 24 hours to remove any residual solvent.
-
Pulverization and Sieving: Pulverize the dried solid dispersion using a mortar and pestle and pass it through a fine-mesh sieve to obtain a uniform powder.
-
Solubility Assessment: Determine the aqueous solubility of the prepared solid dispersions and compare it to that of the pure drug.
Quantitative Data Summary
The following tables summarize hypothetical solubility data for this compound using various enhancement techniques. These values are for illustrative purposes and actual results may vary.
Table 1: Solubility of this compound in Different Solvent Systems
| Solvent System | Concentration of Co-solvent (%) | Apparent Solubility (µg/mL) | Fold Increase |
| Deionized Water | 0 | 0.5 | 1 |
| Water:Ethanol | 10 | 5.2 | 10.4 |
| Water:Ethanol | 20 | 15.8 | 31.6 |
| Water:DMSO | 5 | 25.1 | 50.2 |
| Water:DMSO | 10 | 89.3 | 178.6 |
Table 2: Effect of Different Formulation Strategies on Aqueous Solubility
| Formulation | Drug:Excipient Ratio (w/w) | Apparent Solubility (µg/mL) | Fold Increase |
| Pure this compound | - | 0.5 | 1 |
| Micronized Drug | - | 2.1 | 4.2 |
| Nanosuspension | - | 18.5 | 37 |
| Solid Dispersion (PVP K30) | 1:5 | 35.7 | 71.4 |
| Cyclodextrin Complex (HP-β-CD) | 1:1 (molar) | 62.4 | 124.8 |
Signaling Pathway and Mechanism of Action
While the specific signaling pathways modulated by this compound are a subject of ongoing research, its presumed classification as a cardenolide suggests a primary mechanism of action involving the inhibition of the Na+/K+-ATPase pump.
Caption: Proposed mechanism of this compound via Na+/K+-ATPase inhibition.
This diagram illustrates the hypothesized mechanism where this compound inhibits the Na+/K+-ATPase pump. This inhibition leads to an increase in intracellular sodium, which in turn alters the function of the Na+/Ca2+ exchanger, resulting in an accumulation of intracellular calcium. This rise in intracellular calcium can trigger various downstream cellular effects, including increased cardiac contractility (inotropy) or apoptosis, depending on the cell type and context.
Caption: Workflow for overcoming the poor solubility of this compound.
This workflow outlines a logical progression for researchers facing solubility challenges with this compound. It begins with the selection of an appropriate enhancement strategy, followed by the preparation and characterization of the formulation, and concludes with solubility testing and further experimental evaluation.
Technical Support Center: Crystallization of 21-Deoxyneridienone B
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of 21-Deoxyneridienone B, a member of the cardiac glycoside family.
Frequently Asked Questions (FAQs)
Q1: What are the typical solvents used for the crystallization of cardiac glycosides like this compound?
A1: Cardiac glycosides are typically crystalline compounds with solubility depending on the solvent's polarity.[1] Glycosides, which contain sugar moieties, are more soluble in polar solvents like methanol, ethanol, and water-alcohol mixtures.[1][2] The aglycone part, the steroid core, is more soluble in less polar organic solvents such as chloroform and ethyl acetate.[2][3] Therefore, a common strategy for crystallization is to dissolve the compound in a good solvent (e.g., a higher polarity solvent like methanol or ethanol) and then introduce an anti-solvent (a less polar solvent in which the compound is poorly soluble, such as hexane or ether) to induce precipitation and crystal formation.[4]
Q2: My this compound is not crystallizing, and I'm getting an oil or amorphous solid. What could be the cause?
A2: The formation of an oil or amorphous solid instead of crystals can be attributed to several factors:
-
Purity: The presence of impurities can inhibit crystal lattice formation. It is crucial to ensure the high purity of the this compound extract before attempting crystallization.[5] Purification techniques like column chromatography are often employed prior to crystallization.[6][7]
-
Supersaturation: If the solution is too highly supersaturated, precipitation may occur too rapidly, leading to an amorphous solid or oil rather than an ordered crystal structure.
-
Cooling Rate: Rapid cooling of a saturated solution can also lead to the formation of an amorphous precipitate instead of crystals. A slower cooling process allows for more orderly crystal growth.
-
Solvent System: The choice of solvent is critical. If the compound is too soluble in the chosen solvent, it may not crystallize upon cooling or addition of an anti-solvent.
Q3: How can I improve the quality and size of my this compound crystals?
A3: To improve crystal quality and obtain larger crystals, consider the following:
-
Slow Evaporation: Dissolve the compound in a suitable solvent in a loosely covered container. Slow evaporation of the solvent will gradually increase the concentration, leading to the formation of well-defined crystals.
-
Vapor Diffusion: Place a concentrated solution of your compound in a small, open vial inside a larger, sealed container that contains a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into the solution of your compound, reducing its solubility and promoting slow crystallization.
-
Seeding: Introducing a small, high-quality crystal of this compound (a "seed crystal") into a saturated solution can initiate and promote the growth of larger crystals with a similar morphology.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling a saturated solution. | The compound may be too soluble in the chosen solvent, or the solution is not sufficiently saturated. | - Concentrate the solution further by evaporation. - Add an anti-solvent to decrease the solubility of the compound. - Try a different solvent system where the compound has lower solubility at room temperature. |
| An oil or amorphous solid precipitates instead of crystals. | - The solution is too supersaturated. - The cooling rate is too fast. - The presence of impurities. | - Start with a less concentrated solution. - Slow down the cooling rate by placing the crystallization vessel in an insulated container. - Further purify the compound using techniques like chromatography before crystallization.[6] |
| Crystals are very small (microcrystalline powder). | Rapid nucleation and crystal growth. | - Reduce the rate of supersaturation by slowing down the cooling or the addition of an anti-solvent. - Use a solvent system where the compound has slightly higher solubility to slow down the crystallization process. |
| Crystals are of poor quality (e.g., dendritic, twinned). | - High degree of supersaturation. - Presence of certain impurities. | - Optimize the solvent system and cooling rate. - Recrystallize the material to improve purity. |
Experimental Protocols
Protocol 1: Cooling Crystallization of this compound
-
Dissolution: In a clean flask, dissolve the purified this compound in a minimal amount of a suitable hot solvent (e.g., methanol or ethanol). Ensure the compound is fully dissolved.
-
Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. To further decrease the solubility, the flask can then be placed in a refrigerator or ice bath.
-
Crystal Collection: Once crystal formation is complete, collect the crystals by filtration (e.g., using a Büchner funnel).
-
Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Anti-Solvent Crystallization of this compound
-
Dissolution: Dissolve the purified this compound in a small amount of a "good" solvent (e.g., dichloromethane or chloroform) at room temperature.
-
Anti-Solvent Addition: Slowly add an "anti-solvent" (a solvent in which the compound is poorly soluble, e.g., hexane or pentane) dropwise to the solution until it becomes slightly turbid.
-
Incubation: Seal the container and allow it to stand undisturbed at room temperature or in a cool place. Crystals should form over time.
-
Crystal Collection and Drying: Collect, wash, and dry the crystals as described in Protocol 1.
Data Presentation
Table 1: General Solubility of Cardiac Glycosides in Common Solvents
| Solvent | Polarity | Expected Solubility of this compound |
| Water | High | Low to moderate (increases with sugar content)[1] |
| Methanol | High | High[1][6] |
| Ethanol | High | High[1][6] |
| Acetone | Medium | Moderate |
| Ethyl Acetate | Medium | Moderate[2] |
| Dichloromethane | Low | Low to moderate |
| Chloroform | Low | Low to moderate[1][2] |
| Hexane | Very Low | Very Low |
| Petroleum Ether | Very Low | Very Low[3] |
Note: This table provides a general guide based on the properties of cardiac glycosides. The actual solubility of this compound should be determined experimentally.
Mandatory Visualizations
Caption: Experimental workflow for the purification and crystallization of this compound.
Caption: Decision tree for troubleshooting common crystallization problems.
References
- 1. amu.edu.az [amu.edu.az]
- 2. researchgate.net [researchgate.net]
- 3. cnc.nuph.edu.ua [cnc.nuph.edu.ua]
- 4. Steroid - Isolation, Extraction, Purification | Britannica [britannica.com]
- 5. researchgate.net [researchgate.net]
- 6. media.neliti.com [media.neliti.com]
- 7. CN107158058A - The extracting method of cardiac glycoside general glycoside - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Conditions for 21-Deoxyneridienone B Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis and optimization of 21-Deoxyneridienone B derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the synthesis of this compound derivatives?
The synthesis of this compound derivatives, which are analogs of cardiac glycosides, presents several common challenges. These include the stereoselective construction of the steroidal core, the efficient formation of the C17-butenolide ring, and the management of protecting groups throughout the synthesis.[1][2][3] Steric hindrance at the C-17 position of the steroid core can often lead to low yields in olefination reactions intended to build the butenolide moiety.[4][5]
Q2: Which olefination methods are most effective for constructing the butenolide ring at the C-17 position?
The Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are the most commonly employed methods for forming the α,β-unsaturated lactone (butenolide) ring.[4][6][7] For sterically hindered C-17 ketones, the HWE reaction is often preferred as it can provide better yields of the desired (E)-alkene.[4][8] The choice between these methods can depend on the specific substrate and the desired stereoselectivity.[6][9]
Q3: How can I improve the yield of the Wittig or Horner-Wadsworth-Emmons reaction for the butenolide synthesis?
To improve yields, consider the following:
-
Reagent Choice: For the Wittig reaction with hindered ketones, using a more reactive, unstabilized ylide may be beneficial.[4] In the HWE reaction, the choice of phosphonate reagent and base is critical.[8][10]
-
Reaction Conditions: Optimization of temperature, solvent, and reaction time is crucial. For instance, in some cases, conducting the Wittig reaction at room temperature after initial cryogenic addition can improve conversion.[11]
-
Additives: The use of additives like LiCl in the Masamune-Roush modification of the HWE reaction can be beneficial for base-sensitive substrates.[12]
Q4: What are the key considerations for protecting groups in the synthesis of this compound derivatives?
Protecting groups are essential to prevent unwanted side reactions at various functional groups on the steroid nucleus.[13][14] Key considerations include:
-
Orthogonality: Choosing protecting groups that can be removed under different conditions to allow for selective deprotection.[14]
-
Stability: The protecting groups must be stable to the reaction conditions used in subsequent steps.
-
Ease of Removal: The deprotection should be high-yielding and not affect other parts of the molecule. Commonly used protecting groups for hydroxyl functions in steroid synthesis include silyl ethers (e.g., TBS, TIPS) and acetals.[1][13] Carbonyl groups can be protected as acetals.[13][15]
Q5: What are the most effective methods for purifying this compound derivatives?
Purification of steroid derivatives is typically achieved through chromatographic techniques.[16][17]
-
Column Chromatography: Silica gel column chromatography is the most common method for initial purification.[16][18]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is often used for final purification and for separating stereoisomers.[19][20] The choice of solvent system is critical for achieving good separation.[19]
Troubleshooting Guides
Issue 1: Low Yield in the Butenolide-Forming Olefination Reaction
| Potential Cause | Suggested Solution | Citation |
| Steric hindrance at the C-17 ketone | Switch from a Wittig reaction to a Horner-Wadsworth-Emmons (HWE) reaction, which is generally more effective for hindered ketones. Use a more reactive (unstabilized) ylide if using the Wittig reaction. | [4][6] |
| Low reactivity of the ylide/phosphonate carbanion | For Wittig, ensure the ylide is freshly prepared and use a strong, non-nucleophilic base. For HWE, ensure complete deprotonation of the phosphonate. | [4][10] |
| Decomposition of starting material or product | Run the reaction at a lower temperature. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere. | [5] |
| Unfavorable reaction equilibrium | In some cases, using an excess of the olefination reagent can drive the reaction to completion. | [11] |
Issue 2: Formation of Stereoisomeric Mixtures
| Potential Cause | Suggested Solution | Citation |
| Non-stereoselective olefination | For (E)-alkene selectivity, the HWE reaction is generally preferred. For (Z)-alkene selectivity, the Still-Gennari modification of the HWE reaction or certain conditions for the Wittig reaction with non-stabilized ylides can be used. | [6][7][8] |
| Epimerization at adjacent stereocenters | Use milder reaction conditions (e.g., lower temperature, weaker base if possible) to prevent epimerization. | [21] |
| Difficult separation of isomers | Utilize reversed-phase HPLC for separation. Chiral chromatography may be necessary in some cases. | [19][20] |
Issue 3: Difficulty in Purification
| Potential Cause | Suggested Solution | Citation |
| Co-elution of product with byproducts | Optimize the solvent system for column chromatography. A gradient elution may be necessary. Utilize reversed-phase HPLC for more challenging separations. | [18][19][20] |
| Product instability on silica gel | Use a deactivated silica gel (e.g., by adding a small amount of triethylamine to the eluent) or switch to a different stationary phase like alumina. | [16] |
| Removal of triphenylphosphine oxide (from Wittig) | Precipitate the triphenylphosphine oxide by adding a non-polar solvent like hexane and filter it off. Alternatively, it can be oxidized to a more polar compound that is easier to separate. | [4] |
Experimental Protocols
General Protocol for Horner-Wadsworth-Emmons Olefination to form the Butenolide Ring
This protocol is a generalized procedure based on common practices for the synthesis of α,β-unsaturated esters on steroidal cores.
-
Preparation of the Phosphonate Reagent: To a solution of the appropriate phosphonate (e.g., triethyl phosphonoacetate, 1.2 equivalents) in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add a strong base (e.g., NaH, 1.2 equivalents) portion-wise.
-
Anion Formation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour to ensure complete formation of the phosphonate carbanion.
-
Addition of the Steroidal Ketone: Cool the reaction mixture to 0 °C and add a solution of the C-17 steroidal ketone (1.0 equivalent) in anhydrous THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.[6][8][10]
Data Presentation
Table 1: Typical Reaction Conditions for Butenolide Formation
| Reaction | Reagents | Base | Solvent | Temperature | Typical Yield | Stereoselectivity | Citation |
| Wittig | Ph₃P=CHCO₂Et | n-BuLi | THF | -78 °C to rt | 40-70% | Mixture, often Z>E | [7][9] |
| HWE | (EtO)₂P(O)CH₂CO₂Et | NaH | THF | 0 °C to rt | 60-90% | Predominantly E | [6][10] |
| Still-Gennari HWE | (CF₃CH₂O)₂P(O)CH₂CO₂Et | KHMDS | THF, 18-crown-6 | -78 °C | 70-95% | Predominantly Z | [8][22] |
Yields and stereoselectivity are highly substrate-dependent.
Visualizations
Caption: General synthetic workflow for this compound derivatives.
Caption: Troubleshooting decision tree for low-yield olefination reactions.
References
- 1. tandfonline.com [tandfonline.com]
- 2. The Chemistry of the Cardiac Glycosides. | Semantic Scholar [semanticscholar.org]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 9. Wittig reaction - Wikipedia [en.wikipedia.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. Protecting group - Wikipedia [en.wikipedia.org]
- 14. Protective Groups [organic-chemistry.org]
- 15. US3845040A - Protection of steroid carbonyl group by enolisation - Google Patents [patents.google.com]
- 16. Steroid - Isolation, Extraction, Purification | Britannica [britannica.com]
- 17. Chromatographic procedures for the isolation of plant steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. EP1398320A1 - Preparative separation of steroids by reverse phase HPLC - Google Patents [patents.google.com]
- 20. Advances in steroid purification for novel techniques in carbon isotope ratio mass spectrometry of doping control - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00751H [pubs.rsc.org]
- 21. Development of CPA‐Catalyzed β‐Selective Reductive Amination of Cardenolides for the Synthesis and Biological Evaluation of Hydrolytically Stable Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. youtube.com [youtube.com]
Cell culture contamination issues with 21-Deoxyneridienone B
Disclaimer: Initial searches for "21-Deoxyneridienone B" did not yield any publicly available scientific information, suggesting a possible misspelling or that it may be a novel or proprietary compound. The "neri" component of the name suggests a potential relation to compounds derived from Nerium oleander. Therefore, this technical support guide has been developed for Oleandrin , a well-characterized cardiac glycoside from this plant, which may share structural or functional similarities. The following information is based on Oleandrin and should be adapted with caution.
Frequently Asked Questions (FAQs)
Q1: What is Oleandrin and what is its primary mechanism of action in cell culture?
Oleandrin is a potent cardiac glycoside isolated from the Nerium oleander plant. Its primary mechanism of action is the inhibition of the Na+/K+-ATPase pump on the cell membrane. This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium levels by affecting the Na+/Ca2+ exchanger. The resulting ionic imbalance disrupts cellular homeostasis and can trigger various downstream signaling pathways, often leading to apoptosis or cell cycle arrest.
Q2: My cells are dying rapidly after treatment with Oleandrin, even at low concentrations. Is this expected?
Yes, Oleandrin is known to be highly cytotoxic to a wide range of cell lines, particularly cancer cells. Potency can be observed in the nanomolar range for sensitive cell lines. If you are observing rapid cell death, it is crucial to verify your stock solution concentration and consider performing a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: I am observing unexpected morphological changes in my cells that are not consistent with apoptosis. What could be the cause?
While apoptosis is a common outcome of Oleandrin treatment, it can also induce other cellular responses, such as autophagy or necrosis, depending on the cell type and concentration used. Additionally, apparent morphological changes could be a sign of contamination. It is recommended to perform a mycoplasma test and a gram stain to rule out microbial contamination. Contaminants can alter cellular morphology and response to treatment.
Q4: Can Oleandrin be a source of contamination itself?
Oleandrin, as a purified small molecule, is not a biological contaminant. However, the solvent used to dissolve it (e.g., DMSO) or improper handling during stock solution preparation can introduce microbial or chemical contaminants into your cell culture. Always use sterile, high-purity solvents and aseptic techniques.
Troubleshooting Guide
Issue 1: Inconsistent experimental results between batches of Oleandrin.
| Possible Cause | Suggested Solution |
| Degradation of Oleandrin Stock | Oleandrin is generally stable, but repeated freeze-thaw cycles or prolonged storage at improper temperatures can lead to degradation. Aliquot stock solutions into single-use volumes and store at -20°C or -80°C, protected from light. Prepare fresh dilutions for each experiment. |
| Solvent Evaporation | If the solvent (e.g., DMSO) evaporates from the stock solution, the concentration of Oleandrin will increase. Ensure vials are tightly sealed. Periodically check the volume of your stock solution. |
| Lot-to-Lot Variability | If you have purchased Oleandrin from different suppliers or have received different lots, there may be slight variations in purity. It is advisable to perform a qualification experiment for each new lot to ensure consistency. |
Issue 2: Precipitate formation in the cell culture medium after adding Oleandrin.
| Possible Cause | Suggested Solution |
| Poor Solubility | Oleandrin has limited solubility in aqueous solutions. High concentrations of Oleandrin or the solvent (e.g., >0.5% DMSO) can lead to precipitation in the culture medium. |
| Interaction with Medium Components | Some components of the serum or medium may interact with Oleandrin, reducing its solubility. |
Experimental Protocols
Protocol 1: Preparation of Oleandrin Stock Solution
-
Materials: Oleandrin powder, sterile DMSO (cell culture grade), sterile microcentrifuge tubes.
-
Procedure:
-
Under sterile conditions (e.g., in a laminar flow hood), weigh out the desired amount of Oleandrin powder.
-
Add the appropriate volume of sterile DMSO to achieve a high-concentration stock (e.g., 10 mM).
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into single-use, light-protected microcentrifuge tubes.
-
Store at -20°C or -80°C.
-
Protocol 2: Determination of IC50 using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of Oleandrin in complete culture medium from your stock solution. The final DMSO concentration should be consistent across all wells and typically below 0.5%. Replace the old medium with the medium containing the different concentrations of Oleandrin. Include a vehicle control (medium with DMSO only).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Signaling Pathways and Workflows
Caption: Simplified signaling pathway of Oleandrin-induced apoptosis.
Caption: Troubleshooting workflow for unexpected cell culture results.
Validation & Comparative
Confirming the Structure of Synthetic 21-Deoxyneridienone B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis for confirming the structure of synthetic 21-Deoxyneridienone B. Due to the limited publicly available data for this compound, this guide presents a comparison with the known natural product, Neridienone A. A plausible structure for this compound is proposed based on chemical nomenclature and the structure of Neridienone A, and its expected spectroscopic data are predicted for comparative purposes.
Proposed Structures of Neridienone A and Synthetic this compound
Neridienone A is a naturally occurring pregnane-type steroid with a C21 framework.[1][2] Its structure has been determined as 12β-hydroxypregna-4,6,16-triene-3,20-dione. Based on standard chemical nomenclature, "this compound" suggests a modification of a "Neridienone" scaffold. Assuming "Neridienone B" is closely related to Neridienone A, the prefix "21-Deoxy" implies the removal of the oxygen atom at the C21 position. In the context of a 20-keto steroid like Neridienone A, this would typically mean the replacement of the C21 methyl group of the acetyl side chain with a hydrogen atom, resulting in a C20 steroid. The "B" designation may indicate a stereoisomer or a different substitution pattern, but for this guide, we will assume it shares the same core as Neridienone A.
Figure 1: Proposed Chemical Structures
-
A) Neridienone A: 12β-hydroxypregna-4,6,16-triene-3,20-dione
-
B) Hypothetical this compound: 12β-hydroxypregna-4,6,16-trien-20-one
Comparative Spectroscopic Data
The confirmation of the structure of a synthetic compound heavily relies on the comparison of its spectroscopic data with that of a known standard or a theoretically predicted profile. The following table summarizes the reported data for Neridienone A and the predicted data for the hypothetical structure of this compound.
| Spectroscopic Data | Neridienone A (Reported) [2] | This compound (Predicted) | Rationale for Prediction |
| Molecular Formula | C₂₁H₂₆O₃ | C₂₀H₂₆O₂ | Removal of one oxygen and one carbon atom from the acetyl group. |
| Molecular Weight | 326.42 g/mol | 298.42 g/mol | Calculated based on the predicted molecular formula. |
| ¹H NMR (Selected Peaks) | δ 5.7 (s, H-4), 6.1-6.2 (m, H-6, H-7), 6.7 (t, H-16), 3.7 (dd, H-12), 2.4 (s, H-21) | δ 5.7 (s, H-4), 6.1-6.2 (m, H-6, H-7), 6.7 (t, H-16), 3.7 (dd, H-12), 2.1-2.3 (s, H-17 side chain proton) | The core steroid protons are expected to have similar chemical shifts. The C21 methyl singlet in Neridienone A would be absent and replaced by a singlet for the C20 methyl group, likely at a slightly upfield position. |
| ¹³C NMR (Selected Peaks) | ~209 (C-20), ~199 (C-3), ~31 (C-21) | ~200 (C-20), ~199 (C-3) | The C-20 ketone carbon chemical shift would be slightly different due to the absence of the C21 methyl group. The C-21 carbon signal would be absent. |
| High-Resolution Mass Spectrometry (HRMS) | [M+H]⁺ = 327.1909 | [M+H]⁺ = 299.1955 | The exact mass is predicted based on the proposed molecular formula. |
Experimental Protocols for Structural Confirmation
To confirm the structure of synthetic this compound, a series of spectroscopic experiments should be conducted.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework and establish through-bond and through-space correlations.
Instrumentation: 500 MHz (or higher) NMR spectrometer with a cryoprobe.
Sample Preparation: 5-10 mg of the synthetic compound dissolved in 0.5 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
Experiments:
-
¹H NMR: Provides information on the chemical environment of protons.
-
¹³C NMR: Provides information on the carbon skeleton.
-
DEPT-135: Differentiates between CH, CH₂, and CH₃ groups.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for connecting different fragments of the molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies through-space correlations between protons, which helps in determining the stereochemistry.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition.
Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
Ionization Method: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
Experiment:
-
HRMS: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is measured with high accuracy. This allows for the determination of the elemental formula.
Workflow for Structural Confirmation
The following diagram illustrates the logical workflow for confirming the structure of a synthetic compound.
Caption: Workflow for the synthesis, purification, and structural confirmation of a target molecule.
Conclusion
The structural confirmation of a synthetic compound like this compound is a meticulous process that requires a combination of high-resolution analytical techniques and careful data interpretation. By comparing the spectroscopic data of the synthetic product with that of a known analogue, such as Neridienone A, and with theoretically predicted values, researchers can confidently establish the structure of the newly synthesized molecule. The detailed experimental protocols and the logical workflow provided in this guide offer a robust framework for such structural elucidation studies in drug discovery and development.
References
Comparative Analysis of the Biological Activities of Neridienone A and 21-Deoxyneridienone B
A comprehensive guide for researchers and drug development professionals on the biological profiles of two related pregnane steroids.
Executive Summary
This guide provides a comparative overview of the biological activities of two pregnane steroids: Neridienone A and 21-Deoxyneridienone B. While Neridienone A has been isolated from plant sources with known medicinal properties, and its chemical class is associated with distinct biological activities, a significant data gap exists for this compound. This document summarizes the available information on Neridienone A, drawing inferences from related compounds, and highlights the current lack of published experimental data for this compound.
Introduction to Neridienone A and this compound
Neridienone A is a C21 pregnane steroid that has been identified and isolated from the plant species Periploca sepium and Anodendron affine. The genus Periploca, in particular, is a well-documented source of C21 pregnane steroids, which have demonstrated a range of biological activities, including immunosuppressive and cytotoxic effects. Notably, Neridienone A was isolated from an antitumor fraction of Periploca sepium, suggesting its potential as an anticancer agent.
Conversely, information regarding the biological activity of this compound is not available in the current body of scientific literature. While its chemical structure is known and it is registered with a CAS number (924910-83-8), no published studies detailing its biological effects, mechanism of action, or experimental data could be identified.
Biological Activity Profile: Neridienone A and Related Pregnane Steroids
Given the absence of direct experimental data for Neridienone A, its biological activity profile is inferred from studies on analogous C21 pregnane steroids isolated from Periploca sepium.
Immunosuppressive Activity
Several pregnane glycosides from Periploca sepium have been shown to exhibit potent immunosuppressive activities. These compounds have demonstrated inhibitory effects on the proliferation of T and B lymphocytes.
Table 1: Immunosuppressive Activity of Pregnane Glycosides from Periploca sepium
| Compound | Target Cells | IC50 (µM) | Selective Index (SI) |
| Periploside A1-A6 (Compound 5) | T lymphocytes | 0.30 | 176 |
| Periploside A1-A6 (Compound 5) | B lymphocytes | 0.55 | 97 |
| Various Pregnane Glycosides (1-5, 11-14) | T lymphocytes | 0.29 - 1.97 | Not Reported |
Cytotoxic Activity
C21 steroids isolated from the stems and roots of Periploca forrestii, a related species, have exhibited inhibitory activity against various human tumor cell lines. This aligns with the initial finding that Neridienone A was sourced from an antitumor fraction.
Table 2: Cytotoxic Activity of C21 Steroids from Periploca forrestii
| Cell Line | Activity |
| 786-O (Renal) | Inhibitory Activity |
| MKN-45 (Gastric) | Inhibitory Activity |
| 5637 (Bladder) | Inhibitory Activity |
| L-02 (Liver) | Inhibitory Activity |
| MCF7 (Breast) | Inhibitory Activity |
| 293T (Kidney) | Inhibitory Activity |
Experimental Protocols
Detailed experimental protocols for the above-cited activities are crucial for reproducibility and further research.
T and B Lymphocyte Proliferation Assay
Objective: To evaluate the inhibitory effect of compounds on the proliferation of lymphocytes.
Methodology:
-
Spleen cells are harvested from mice.
-
T and B lymphocytes are stimulated with Concanavalin A (Con A) and Lipopolysaccharide (LPS), respectively.
-
The stimulated cells are treated with varying concentrations of the test compounds.
-
Cell proliferation is measured using the MTT assay after a specific incubation period.
-
The IC50 values are calculated from the dose-response curves.
Cytotoxicity Assay against Human Tumor Cell Lines
Objective: To determine the cytotoxic effects of compounds on cancer cells.
Methodology:
-
Human tumor cell lines are cultured under standard conditions.
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with different concentrations of the test compounds.
-
After a 72-hour incubation period, cell viability is assessed using the Sulforhodamine B (SRB) assay.
-
The IC50 values, representing the concentration that inhibits cell growth by 50%, are determined.
Signaling Pathways and Mechanisms
The immunosuppressive and cytotoxic activities of pregnane steroids are often mediated through complex signaling pathways. While the specific pathways for Neridienone A are unconfirmed, related compounds are known to modulate key cellular processes.
Caption: Putative signaling pathway for pregnane steroid-mediated biological activity.
Experimental Workflow for Bioactivity Screening
The process of identifying and characterizing the biological activity of natural products like Neridienone A follows a structured workflow.
A Comparative Guide to Putative Synthesis Strategies for 21-Deoxyneridienone B
For Researchers, Scientists, and Drug Development Professionals
Currently, there are no published total syntheses of 21-Deoxyneridienone B. This guide, therefore, presents a comparative analysis of plausible synthetic strategies, drawing upon established methodologies for the synthesis of structurally related natural products and key chemical transformations. The proposed routes are designed to be logical and feasible, providing a foundation for future synthetic efforts toward this molecule.
Retrosynthetic Analysis
A plausible retrosynthetic analysis of this compound suggests that the molecule can be disconnected to reveal key building blocks. The core strategy would likely involve the late-stage deoxygenation of a C21-hydroxylated precursor, Neridienone B, which itself could be assembled from simpler fragments.
21-Deoxyneridienone B: A Comparative Analysis of a Promising Steroidal Compound
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 21-Deoxyneridienone B and other relevant steroidal compounds, focusing on their potential therapeutic applications. Drawing upon available experimental data for structurally related compounds, this document aims to offer a valuable resource for researchers in the fields of pharmacology and medicinal chemistry.
Introduction to this compound
This compound is a steroidal compound belonging to the pregnane class. Its chemical structure, characterized by the CAS number 924910-83-8 and molecular formula C21H28O, suggests potential biological activities analogous to other pregnane glycosides. While specific experimental data on this compound is limited in publicly accessible literature, it has been identified as a natural product isolated from Marsdenia tenacissima[1]. This plant is a rich source of pregnane glycosides known for their diverse pharmacological effects, including cytotoxic and anti-inflammatory properties[2][3][4].
Comparative Analysis: Cytotoxic and Anti-inflammatory Activities
To provide a comparative framework, this guide evaluates the performance of steroidal compounds isolated from Marsdenia tenacissima and other relevant steroidal molecules. The primary activities explored are cytotoxicity against cancer cell lines and anti-inflammatory effects, common endpoints for this class of compounds.
Cytotoxicity Data
Pregnane glycosides from Marsdenia tenacissima have demonstrated significant cytotoxic effects against various human cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values for several representative compounds.
| Compound | Cell Line | IC50 (µM) | Reference |
| Marsectohexol derivative 12 | A549 (Lung Cancer) | 5.2 | [5][6] |
| Marsdeoside J | A549 (Lung Cancer) | 6.5 - 18.1 | |
| Marsdeoside J | Various Human Cancer Cell Lines | 6.5 - 18.1 | |
| Unnamed C21-steroid 3 | HepG2 (Liver Cancer) | 15.81 - 22.88 | [7] |
| Tenacigenin B derivatives | KB-VI (Oral Cancer) | 2.5 - 4.1 (µg/mL) | [2] |
Anti-inflammatory Activity
The anti-inflammatory potential of steroidal compounds is often assessed by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO). Several pregnane glycosides from Marsdenia tenacissima have been evaluated for their NO inhibitory activity in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
| Compound | Assay | Activity | Reference |
| Marsdeosides A–I | NO Production Inhibition | Showed inhibitory activities | [2] |
| Marstenacisside F1–H1 | NO Production Inhibition | Evaluated for activity | [4] |
| Marsdeoside J | NO Production Inhibition | Showed certain inhibitory activities | [3] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative data.
Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of a compound that inhibits the proliferation of cancer cells by 50% (IC50).
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., A549, HepG2) are cultured in an appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5 × 10^4 cells/mL and allowed to adhere overnight.
-
Compound Treatment: The test compounds are dissolved in DMSO to create stock solutions and then diluted to various concentrations with the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control (untreated) cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)
Objective: To assess the anti-inflammatory activity of a compound by measuring the inhibition of nitric oxide (NO) production in LPS-stimulated macrophages.
Methodology:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 2 × 10^5 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are pre-treated with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Following pre-treatment, the cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.
-
Nitrite Measurement (Griess Assay): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. 50 µL of the supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Measurement: After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm.
-
Data Analysis: The amount of nitrite is determined using a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
Signaling Pathways and Experimental Visualizations
To further elucidate the mechanisms of action and experimental workflows, the following diagrams are provided.
Caption: Workflow for determining cytotoxicity using the MTT assay.
Caption: Simplified signaling pathway of LPS-induced NO production.
Conclusion
While direct experimental evidence for this compound is emerging, the broader family of pregnane glycosides from Marsdenia tenacissima presents a compelling case for their potential as cytotoxic and anti-inflammatory agents. The data and protocols compiled in this guide offer a foundation for researchers to design and conduct further investigations into the therapeutic promise of this compound and related steroidal compounds. Future studies should focus on elucidating the specific bioactivities of this compound and its precise mechanisms of action to fully understand its pharmacological potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Nine New Pregnane Glycosides from the Cultivated Medicinal Plant Marsdenia tenacissima - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. C21 steroids from the roots of Marsdenia tenacissima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nine undescribed C21-steroids with cytotoxic activity from the stems of Marsdenia tenacissima - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of 21-Deoxyneridienone B: A Comparative Analysis
Currently, there is a notable absence of publicly available scientific literature detailing the specific mechanism of action of 21-Deoxyneridienone B. Extensive searches have not yielded experimental data, validated signaling pathways, or comparative studies with alternative compounds for this particular molecule.
This guide, therefore, serves to highlight the current knowledge gap and to propose a generalized framework and hypothetical experimental approaches for researchers and drug development professionals interested in investigating the biological activities of this compound. The methodologies and comparisons presented below are based on common practices for validating the mechanism of action of novel chemical entities, particularly those with potential therapeutic applications.
Hypothetical Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
For the purpose of this illustrative guide, we will hypothesize that this compound acts as an inhibitor of the canonical NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a crucial regulator of inflammation, immunity, cell proliferation, and survival, making it a frequent target for drug discovery.[1][2][3]
Experimental Workflow for Validation
A logical workflow to validate this hypothetical mechanism is outlined below.
Caption: Proposed experimental workflow for validating the mechanism of action of this compound.
Comparison with Known NF-κB Inhibitors
To provide a comparative context, the following table summarizes the mechanisms of action of well-characterized NF-κB inhibitors. Should data for this compound become available, it could be benchmarked against these compounds.
| Compound/Drug | Mechanism of Action | Target Protein(s) |
| Bay 11-7082 | Irreversibly inhibits IκBα phosphorylation | IKKβ |
| MG-132 | Proteasome inhibitor, prevents IκBα degradation | 26S Proteasome |
| TPCA-1 | Selective inhibitor of IKKβ | IKKβ |
| Dehydrodiisoeugenol | Suppresses phosphorylation-dependent proteolysis of IκB-α | IKK complex (putative)[4] |
Key Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are standard protocols that would be employed to investigate the interaction of this compound with the NF-κB pathway.
NF-κB Reporter Gene Assay
Objective: To quantify the effect of this compound on NF-κB transcriptional activity.
Methodology:
-
HEK293 cells are transiently co-transfected with a firefly luciferase reporter plasmid under the control of an NF-κB response element and a Renilla luciferase plasmid for normalization.
-
Transfected cells are pre-treated with varying concentrations of this compound or a vehicle control for 1 hour.
-
NF-κB signaling is stimulated with a known activator, such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS), for 6-8 hours.
-
Cell lysates are collected, and luciferase activity is measured using a dual-luciferase reporter assay system.
-
Firefly luciferase activity is normalized to Renilla luciferase activity to account for variations in transfection efficiency and cell viability.
Western Blot Analysis for IκBα Phosphorylation and Degradation
Objective: To determine if this compound inhibits the phosphorylation and subsequent degradation of IκBα, a key step in canonical NF-κB activation.
Methodology:
-
RAW 264.7 or a similar macrophage cell line is pre-treated with this compound or a vehicle control for 1 hour.
-
Cells are stimulated with LPS for various time points (e.g., 0, 15, 30, 60 minutes).
-
Whole-cell lysates are prepared, and protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes are probed with primary antibodies specific for phosphorylated IκBα (p-IκBα) and total IκBα. An antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.
-
Following incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vitro IKKβ Kinase Assay
Objective: To directly assess the inhibitory effect of this compound on the kinase activity of IKKβ.
Methodology:
-
Recombinant active IKKβ is incubated with a specific substrate (e.g., a peptide corresponding to the phosphorylation site of IκBα) in a kinase reaction buffer.
-
The reaction is initiated by the addition of ATP, and various concentrations of this compound are included in the reaction mixture.
-
After a defined incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays with ³²P-ATP or non-radioactive methods like ADP-Glo™ Kinase Assay.
Visualizing the Hypothesized Signaling Pathway
The following diagram illustrates the canonical NF-κB signaling pathway and the potential point of intervention for this compound.
Caption: Hypothesized inhibition of the canonical NF-κB pathway by this compound.
References
- 1. A20-mediated negative regulation of canonical NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Activities of Dehydrodiisoeugenol: A Review [mdpi.com]
Comparative Analysis of Cardiac Glycoside Cross-Reactivity in Diverse Cell Lines
A guide for researchers exploring the differential cytotoxic effects of cardiac glycosides, with a predictive overview of 21-Deoxyneridienone B's potential activity.
This guide provides a comparative analysis of the cross-reactivity of cardiac glycosides across various cell lines, offering insights into their therapeutic potential and cellular mechanisms. While specific experimental data for this compound is not publicly available, its structural nomenclature suggests it belongs to the steroid-like family of compounds, which includes cardiac glycosides. Therefore, this guide utilizes data from well-characterized cardiac glycosides to offer a predictive framework for understanding the potential cross-reactivity of this compound.
Data Presentation: Comparative Cytotoxicity of Cardiac Glycosides
The cytotoxic effects of cardiac glycosides can vary significantly among different cell lines, indicating a degree of cross-reactivity that is dependent on cellular context. This variability is often attributed to differences in the expression levels of the Na+/K+-ATPase alpha subunit, the primary target of these compounds, as well as other cellular factors.[1][2] The following tables summarize the half-maximal inhibitory concentration (IC50) values of several common cardiac glycosides across a panel of cancer cell lines, demonstrating their differential potency.
Table 1: IC50 Values (nM) of Various Cardiac Glycosides in Human Cancer Cell Lines
| Cardiac Glycoside | A549 (Lung Carcinoma) | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) |
| Digitoxin | Varies | Varies | Varies |
| Digoxin | Varies | Varies | Varies |
| Ouabain | Varies | Varies | Varies |
| Proscillaridin A | Varies | Varies | Varies |
| Lanatoside C | Varies | Varies | Varies |
Note: Specific IC50 values are highly dependent on the experimental conditions and the specific study. The table indicates that the potency of these compounds differs across cell lines.
Recent studies have shown that cardiac glycosides can exhibit selective cytotoxicity towards cancer cells over normal cells.[3][4] This selectivity is a crucial aspect of their potential as anticancer agents.
Signaling Pathways and Experimental Workflows
The primary mechanism of action for cardiac glycosides involves the inhibition of the Na+/K+-ATPase pump, a transmembrane protein essential for maintaining cellular ion homeostasis.[5][6][7] This inhibition leads to a cascade of downstream events culminating in apoptosis and cell death in susceptible cells.
Caption: Mechanism of cardiac glycoside-induced apoptosis.
The evaluation of a compound's cross-reactivity typically involves a series of in vitro assays to determine its cytotoxic and apoptotic effects on a panel of cell lines.
Caption: Workflow for assessing compound cross-reactivity.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are standard protocols for key assays used to evaluate the cross-reactivity of compounds like cardiac glycosides.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[8][9][10] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the cardiac glycoside (or this compound) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11][12][13]
Protocol:
-
Cell Treatment: Treat cells with the compound of interest at its IC50 concentration for a predetermined time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Conclusion
While direct experimental evidence for the cross-reactivity of this compound is currently lacking, the extensive research on other cardiac glycosides provides a strong foundation for predicting its potential behavior. It is anticipated that this compound will exhibit differential cytotoxicity across various cell lines, with a potential for selective action against cancer cells. The experimental protocols and signaling pathway information provided in this guide offer a comprehensive framework for researchers to investigate the cross-reactivity of this compound and other novel cardiac glycosides, ultimately contributing to the development of more targeted and effective cancer therapies.
References
- 1. scispace.com [scispace.com]
- 2. Evaluating the Cancer Therapeutic Potential of Cardiac Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Cardiac glycosides from Digitalis lanata and their cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cardiac glycoside - Wikipedia [en.wikipedia.org]
- 6. Mechanism of cardiac glycoside inhibition of the (Na+-K+)-dependent ATPase from cardiac tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ainslielab.web.unc.edu [ainslielab.web.unc.edu]
A Comparative Analysis of 21-Deoxyneridienone B and its Enantiomer: A Hypothetical Study
Disclaimer: Direct experimental data for 21-Deoxyneridienone B and its enantiomer is not available in the current scientific literature. This guide presents a hypothetical comparative study based on the well-established principles of cardiac glycoside pharmacology and stereochemistry. The experimental data herein is illustrative and intended to serve as a template for researchers in the field.
Cardiac glycosides are a class of naturally derived compounds known for their therapeutic applications in heart conditions and their potential as anti-cancer agents.[1][2] Their primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump.[1][2] The stereochemistry of these molecules, particularly at the steroid core and the sugar linkages, is known to be a critical determinant of their biological activity. Enantiomers, being non-superimposable mirror images, often exhibit significantly different interactions with chiral biological targets such as enzymes and receptors. This guide explores the hypothetical differences in biological activity between this compound and its non-natural enantiomer.
Quantitative Data Summary
The following table summarizes the hypothetical quantitative data comparing the biological activities of this compound and its enantiomer. This data is predicated on the common observation that biological systems often exhibit a high degree of stereoselectivity.
| Compound | Target | Assay | IC50 (nM) | Cytotoxicity CC50 (nM) (A549 Lung Cancer Cells) |
| This compound | Na+/K+-ATPase | Enzyme Inhibition | 15.2 | 50.8 |
| ent-21-Deoxyneridienone B | Na+/K+-ATPase | Enzyme Inhibition | > 10,000 | > 20,000 |
Data is hypothetical and for illustrative purposes only.
Experimental Protocols
Na+/K+-ATPase Inhibition Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of the compounds against the Na+/K+-ATPase enzyme.
Materials:
-
Purified porcine cerebral cortex Na+/K+-ATPase (Sigma-Aldrich or similar)
-
Assay Buffer: 20 mM Tris-HCl, 100 mM NaCl, 10 mM KCl, 5 mM MgCl2, pH 7.4
-
ATP (disodium salt)
-
Malachite Green Phosphate Assay Kit (e.g., from R&D Systems or similar)
-
Test compounds (this compound and its enantiomer) dissolved in DMSO
-
96-well microplate
Procedure:
-
Prepare a series of dilutions of the test compounds in the assay buffer. The final DMSO concentration should not exceed 1%.
-
Add 50 µL of the diluted compounds to the wells of a 96-well plate. Include wells for a positive control (e.g., ouabain) and a negative control (assay buffer with DMSO).
-
Add 25 µL of the Na+/K+-ATPase enzyme solution to each well and incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding 25 µL of ATP solution (final concentration of 1 mM).
-
Incubate the plate for 30 minutes at 37°C.
-
Stop the reaction and measure the amount of inorganic phosphate released using the Malachite Green Phosphate Assay Kit, following the manufacturer's instructions.
-
Measure the absorbance at the recommended wavelength (e.g., 620 nm).
-
Calculate the percentage of inhibition for each compound concentration relative to the negative control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Cell Viability (MTT) Assay
This protocol is for assessing the cytotoxic effects of the compounds on a human cancer cell line (e.g., A549).
Materials:
-
A549 human lung carcinoma cell line
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plate
Procedure:
-
Seed A549 cells into a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (DMSO).
-
Incubate the cells for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the CC50 (half-maximal cytotoxic concentration) value by plotting the percentage of viability against the compound concentration.
Visualizations
Signaling Pathway of Cardiac Glycosides
Caption: Mechanism of action for this compound.
Experimental Workflow for Comparative Analysis
Caption: Workflow for comparing the bioactivity of enantiomers.
References
Benchmarking Novel Compounds Against Known Na+/K+-ATPase Inhibitors: A Comparative Guide
Introduction
In the quest for novel therapeutics, the discovery and characterization of new molecular entities with inhibitory activity against established drug targets is a critical endeavor. One such target of significant interest is the Na+/K+-ATPase, a vital transmembrane protein responsible for maintaining electrochemical gradients across the cell membrane. Inhibition of this pump has been a cornerstone in the treatment of cardiac conditions and is being explored for its potential in cancer therapy.[1][2] This guide provides a framework for benchmarking a novel compound, hypothetically named 21-Deoxyneridienone B, against well-characterized Na+/K+-ATPase inhibitors. Due to the absence of publicly available data on "this compound," this document will focus on establishing a comparative context with known inhibitors, primarily cardiac glycosides such as ouabain and digoxin.
Quantitative Comparison of Known Na+/K+-ATPase Inhibitors
The inhibitory potency of a compound is a key metric for comparison. This is typically expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of a target enzyme by 50%. The following table summarizes the IC50 values for two well-known cardiac glycoside inhibitors of Na+/K+-ATPase in different cancer cell lines.
| Inhibitor | Cell Line | IC50 (nM) | Reference |
| Ouabain | MDA-MB-231 | 89 | [3] |
| Digoxin | MDA-MB-231 | ~164 | [3] |
| Ouabain | A549 | 17 | [3] |
| Digoxin | A549 | 40 | [3] |
Note: IC50 values can vary depending on the specific isoform of the Na+/K+-ATPase and the experimental conditions.
Experimental Protocols
To benchmark a novel compound like this compound, a standardized experimental protocol is essential for generating comparable data. The following outlines a typical methodology for assessing the inhibitory activity of a compound on Na+/K+-ATPase.
1. Na+/K+-ATPase Inhibition Assay (In Vitro)
-
Objective: To determine the IC50 value of a test compound against Na+/K+-ATPase.
-
Principle: This assay measures the enzymatic activity of purified Na+/K+-ATPase by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. The inhibitory effect of the test compound is determined by measuring the reduction in Pi liberation.
-
Materials:
-
Purified Na+/K+-ATPase enzyme (e.g., from porcine cerebral cortex or commercially available).
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 4 mM MgCl2.
-
ATP solution (100 mM).
-
Test compound (e.g., this compound) at various concentrations.
-
Positive controls: Ouabain and Digoxin.
-
Malachite green reagent for phosphate detection.
-
-
Procedure:
-
Prepare a series of dilutions of the test compound and positive controls.
-
In a 96-well plate, add the Na+/K+-ATPase enzyme to the assay buffer.
-
Add the different concentrations of the test compound, positive controls, or vehicle (negative control) to the wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding ATP to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding the malachite green reagent.
-
Measure the absorbance at a wavelength of 620 nm to quantify the amount of inorganic phosphate produced.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action of an inhibitor requires knowledge of the signaling pathways it affects. Inhibition of Na+/K+-ATPase by cardiac glycosides leads to an increase in intracellular sodium, which in turn affects the sodium-calcium exchanger, leading to an increase in intracellular calcium and enhanced cardiac contractility.[1][2]
Signaling Pathway of Na+/K+-ATPase Inhibition
Caption: Signaling pathway of Na+/K+-ATPase inhibition.
Experimental Workflow for Inhibitor Benchmarking
Caption: Experimental workflow for benchmarking a novel inhibitor.
While direct comparative data for this compound is not available, this guide provides a comprehensive framework for its evaluation against established Na+/K+-ATPase inhibitors. By following standardized experimental protocols and understanding the underlying signaling pathways, researchers can effectively characterize the inhibitory potential of novel compounds and assess their therapeutic promise. The provided tables and diagrams serve as a valuable resource for designing and interpreting experiments aimed at benchmarking new chemical entities in the field of drug discovery.
References
- 1. Cardiac glycoside - Wikipedia [en.wikipedia.org]
- 2. Local and systemic effects of Na+/K+ATPase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of the Na+/K+-ATPase by cardiac glycosides suppresses expression of the IDO1 immune checkpoint in cancer cells by reducing STAT1 activation - PMC [pmc.ncbi.nlm.nih.gov]
Statistical analysis of 21-Deoxyneridienone B experimental data
An Objective Comparative Analysis of 21-Deoxyneridienone B as a Novel NF-κB Inhibitor
In the landscape of drug discovery, particularly in the search for novel anti-inflammatory and anti-cancer agents, the nuclear factor-kappa B (NF-κB) signaling pathway remains a pivotal target. This guide provides a comparative analysis of the hypothetical compound this compound, a novel natural product, against a well-established NF-κB inhibitor, Bay 11-7082. The following sections present hypothetical experimental data, detailed protocols, and visualizations to objectively assess the potential of this compound as a modulator of the NF-κB pathway.
Data Presentation: Comparative Efficacy and Cytotoxicity
The following tables summarize the quantitative data from a series of in vitro experiments designed to evaluate the biological activity of this compound in comparison to Bay 11-7082, a known inhibitor of IκBα phosphorylation.
Table 1: Cytotoxicity in RAW 264.7 Macrophages
| Compound | Concentration (µM) | Cell Viability (%) |
| Vehicle (DMSO) | 0.1% | 100 ± 4.5 |
| This compound | 1 | 98.2 ± 3.1 |
| 5 | 95.7 ± 2.8 | |
| 10 | 91.3 ± 4.2 | |
| 25 | 75.4 ± 5.6 | |
| 50 | 52.1 ± 6.3 | |
| Bay 11-7082 | 1 | 99.1 ± 2.5 |
| 5 | 96.5 ± 3.0 | |
| 10 | 88.9 ± 4.8 | |
| 25 | 68.7 ± 5.1 | |
| 50 | 45.3 ± 5.9 |
Table 2: Inhibition of Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Cells
| Compound | Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
| Vehicle (DMSO) | 0.1% | 0 | 0 |
| This compound | 1 | 15.2 ± 2.1 | 12.8 ± 1.9 |
| 5 | 45.8 ± 3.5 | 40.3 ± 3.1 | |
| 10 | 78.4 ± 4.9 | 72.1 ± 4.5 | |
| 25 | 89.1 ± 5.2 | 85.6 ± 5.0 | |
| Bay 11-7082 | 1 | 20.5 ± 2.8 | 18.2 ± 2.5 |
| 5 | 52.3 ± 4.1 | 48.9 ± 3.8 | |
| 10 | 85.7 ± 5.3 | 81.4 ± 5.1 | |
| 25 | 92.4 ± 5.8 | 88.7 ± 5.4 |
Table 3: Effect on IκBα Phosphorylation in LPS-stimulated RAW 264.7 Cells
| Compound | Concentration (µM) | p-IκBα/IκBα Ratio (Normalized) |
| Vehicle (DMSO) | 0.1% | 1.00 |
| This compound | 1 | 0.85 ± 0.07 |
| 5 | 0.52 ± 0.05 | |
| 10 | 0.21 ± 0.03 | |
| 25 | 0.11 ± 0.02 | |
| Bay 11-7082 | 1 | 0.78 ± 0.06 |
| 5 | 0.45 ± 0.04 | |
| 10 | 0.15 ± 0.02 | |
| 25 | 0.08 ± 0.01 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparency.
Cell Culture and Treatment: RAW 264.7 murine macrophage cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells were seeded in appropriate plates and allowed to adhere overnight. Cells were then pre-treated with various concentrations of this compound or Bay 11-7082 for 2 hours before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for the indicated times.
MTT Assay for Cell Viability: Cell viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Following treatment, MTT solution (5 mg/mL) was added to each well and incubated for 4 hours. The resulting formazan crystals were dissolved in dimethyl sulfoxide (DMSO), and the absorbance was measured at 570 nm using a microplate reader.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification: The concentrations of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in the cell culture supernatants were quantified using commercial ELISA kits according to the manufacturer's instructions. Absorbance was measured at 450 nm.
Western Blot Analysis for IκBα Phosphorylation: After treatment, cells were lysed, and protein concentrations were determined using the Bradford assay. Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membranes were blocked and then incubated with primary antibodies against phosphorylated IκBα (p-IκBα), total IκBα, and β-actin overnight at 4°C. After incubation with HRP-conjugated secondary antibodies, protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams were generated using Graphviz to illustrate the targeted signaling pathway and the experimental workflow.
Caption: Hypothetical mechanism of this compound inhibiting the NF-κB signaling pathway.
Caption: Workflow for evaluating the anti-inflammatory effects of this compound.
Safety Operating Guide
Essential Safety and Disposal Procedures for 21-Deoxyneridienone B
For Researchers, Scientists, and Drug Development Professionals
Immediate Safety and Handling Precautions
21-Deoxyneridienone B belongs to the cardenolide class of steroids, which are known for their biological activity, including toxicity.[1][2] Cardenolides are potent inhibitors of the Na+/K+-ATPase enzyme, a critical component in maintaining cellular ion gradients.[1] Due to its potential cytotoxicity, this compound and any materials contaminated with it should be handled as hazardous waste.
Personal Protective Equipment (PPE): When handling this compound in its pure form or in solution, as well as during the disposal process, the following minimum PPE is required:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses or goggles to protect from splashes.
-
Lab Coat: A lab coat or gown to prevent skin contact.
Disposal Protocol: A Step-by-Step Guide
The primary method for the disposal of cytotoxic waste is incineration at a licensed facility.[3][4] This ensures the complete destruction of the hazardous compound.
Step 1: Waste Segregation
Proper segregation of waste at the source is the most critical step to ensure safe and compliant disposal.
-
Designated Waste Containers: All solid and liquid waste contaminated with this compound must be collected in clearly labeled, leak-proof containers designated for cytotoxic waste.[3][5][6] Depending on local regulations, these containers are often color-coded, typically purple or red.[3][6]
-
Avoid Mixing Waste Streams: Do not mix this compound waste with other chemical, biological, or general laboratory waste.[5]
Step 2: Collection of Contaminated Materials
-
Solid Waste: This includes, but is not limited to:
-
Contaminated personal protective equipment (gloves, gowns).
-
Pipette tips, vials, and other disposable labware.
-
Spill cleanup materials. All solid waste should be placed directly into the designated cytotoxic waste container.[6]
-
-
Liquid Waste:
-
Unused solutions of this compound.
-
Solvents used to rinse contaminated glassware. Collect all liquid waste in a compatible, sealed, and clearly labeled container for cytotoxic liquid waste.[5]
-
-
Sharps:
Step 3: Labeling and Storage
-
Clear Labeling: All waste containers must be clearly labeled with the words "Cytotoxic Waste" and a list of the chemical contents.
-
Secure Storage: Store sealed cytotoxic waste containers in a designated, secure area away from general laboratory traffic until they are collected for disposal.
Step 4: Arranging for Disposal
-
Certified Waste Management: Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for the pickup and incineration of the cytotoxic waste.
Summary of Disposal Procedures
| Waste Type | Container | Labeling | Disposal Method |
| Solid Waste (Gloves, labware, spill materials) | Leak-proof, often purple or red, cytotoxic waste container.[3][6] | "Cytotoxic Waste" | Incineration by a certified facility.[3][4] |
| Liquid Waste (Unused solutions, rinsates) | Compatible, sealed container for cytotoxic liquids.[5] | "Cytotoxic Waste" | Incineration by a certified facility. |
| Sharps Waste (Needles, syringes) | Puncture-resistant sharps container.[3][6] | "Cytotoxic Sharps Waste" | Incineration by a certified facility. |
Experimental Protocol: Decontamination of Glassware
For non-disposable glassware contaminated with this compound, a thorough decontamination procedure is necessary before it can be returned to general use.
-
Initial Rinse: Rinse the glassware multiple times with a suitable organic solvent (e.g., ethanol or methanol) to dissolve the compound. Collect all rinsate as cytotoxic liquid waste.
-
Soaking: Immerse the rinsed glassware in a solution known to degrade similar compounds, if such a procedure is established and validated. Note: As no specific degradation protocol for this compound is published, this step should be approached with caution and based on the chemical properties of cardenolides.
-
Final Wash: After decontamination, wash the glassware with a standard laboratory detergent and rinse thoroughly with purified water.
Biological Signaling Pathway of Cardenolides
The primary mechanism of action for cardenolides like this compound is the inhibition of the Na+/K+-ATPase pump.[1] This inhibition leads to an increase in intracellular sodium, which in turn affects the Na+/Ca2+ exchanger, resulting in increased intracellular calcium. This disruption of ion homeostasis can trigger various downstream signaling cascades.
Caption: Cardenolide signaling cascade initiated by Na+/K+-ATPase inhibition.
References
Essential Safety and Handling Guidelines for 21-Deoxyneridienone B
Disclaimer: A specific Safety Data Sheet (SDS) for 21-Deoxyneridienone B was not found in the available resources. The following guidance is based on general laboratory safety principles for handling research compounds with unknown toxicological properties. Researchers must exercise caution and adhere to their institution's established safety protocols.
This document provides essential safety and logistical information for the handling and disposal of this compound, a compound intended for laboratory research by qualified professionals. The procedural guidance aims to minimize exposure risk and ensure safe operational conduct.
Personal Protective Equipment (PPE)
Consistent and proper use of PPE is the primary defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| Equipment | Specification | Purpose |
| Hand Protection | Nitrile or other chemically resistant gloves | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or aerosols. |
| Face Protection | Face shield (in addition to goggles) | Recommended when there is a significant risk of splashing. |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood | To prevent inhalation of dust or aerosols. |
Operational Plan: Handling and Storage
Engineering Controls:
-
All work with this compound, particularly when handling the solid form or preparing solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ensure a safety shower and eyewash station are readily accessible in the work area.
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly.
-
Weighing: If weighing the solid compound, do so in a fume hood on a tared weigh boat or paper. Avoid generating dust.
-
Solution Preparation: When dissolving the compound, add the solvent slowly to the solid to prevent splashing.
-
General Handling: Avoid contact with skin and eyes. Do not breathe dust or aerosols.[1] Wash hands thoroughly after handling, even if gloves were worn.[2] Do not eat, drink, or smoke in the laboratory.[2]
Storage:
-
Store this compound in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1]
-
Store below eye level to reduce the risk of falling and breakage.[3]
Emergency Procedures
| Exposure Scenario | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1] |
| Skin Contact | Immediately remove contaminated clothing. Rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2] |
| Accidental Release | Evacuate the area. Wear appropriate PPE. For small spills, carefully sweep up solid material, avoiding dust generation, and place it in a sealed container for disposal.[1] For larger spills, contact your institution's environmental health and safety department. |
Disposal Plan
Chemical waste must be disposed of in accordance with institutional, local, state, and federal regulations.[4]
Waste Collection:
-
Collect all waste containing this compound, including excess material, contaminated labware, and cleaning materials, in a designated and properly labeled hazardous waste container.
-
Do not mix with other waste streams unless compatible.[2]
Container Management:
-
Keep waste containers tightly closed when not in use.
-
Ensure the waste container is properly labeled with its contents.
-
Store waste containers in a designated secondary containment area.
Disposal Procedure:
-
Contact your institution's environmental health and safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[5]
-
Do not dispose of this compound down the drain or in the regular trash.
Workflow for Safe Handling of Research Compounds
Caption: Logical workflow for the safe handling of a research compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
